molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

5-Methoxy-2-methylaniline

Cat. No.: B181077
CAS No.: 50868-72-9
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylaniline is a substituted aniline derivative that serves as a versatile building block in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring both amine and methoxy functional groups on an aromatic ring, makes it a valuable precursor for constructing more complex heterocyclic compounds and active molecules. Researchers investigate this compound as a key intermediate in the development of potential photosensitizers, given its structural relationship to toluidine blue, a phenothiazinium salt used in photodynamic therapy studies . The core aniline structure is also fundamental in the synthesis of local anesthetics of the aminoamide series, such as lidocaine and mepivacaine, highlighting its relevance in medicinal chemistry and drug discovery . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJXLEZOFUNGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198897
Record name 5-Methoxy-o-toluidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50868-72-9
Record name 5-Methoxy-2-methylaniline
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Record name 2-Methyl-5-methoxyaniline
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Foundational & Exploratory

Spectroscopic Profile of 5-Methoxy-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 5-Methoxy-2-methylaniline (CAS No: 50868-72-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.94Doublet (d)7.53Ar-H
6.28Doublet (d)7.53Ar-H
6.26Singlet (s)-Ar-H
3.78Singlet (s)--OCH₃
3.5Broad (br)--NH₂
2.10Singlet (s)-Ar-CH₃
1.6Broad (br)--NH₂

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Table 3: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
137100%[M]⁺ (Molecular Ion)
136~90%[M-H]⁺
106~40%[M-CH₃O]⁺

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this type of compound.[2]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H StretchPrimary Amine
3100-3000C-H Stretch (sp²)Aromatic Ring
3000-2850C-H Stretch (sp³)Methyl Groups
1620-1580C=C StretchAromatic Ring
1250-1000C-O StretchAryl Ether

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent signal (for CDCl₃, δ = 77.16 ppm) is often used as a reference.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of small, volatile organic molecules like this compound. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

For a solid sample such as this compound, Fourier Transform Infrared (FT-IR) spectroscopy can be performed using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions (cm⁻¹) IR->IR_Data Structure Structural Confirmation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Spectroscopic Analysis Workflow

References

Physical and chemical properties of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-methylaniline

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No. 50868-72-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

This compound, also known as 5-Methoxy-o-toluidine or 2-Amino-4-methoxytoluene, is an aromatic amine.[1][2][3] Its structure is characterized by a benzene ring substituted with a methyl group, an amino group, and a methoxy group.

IdentifierValue
IUPAC Name This compound[3][4]
CAS Number 50868-72-9[1][2][4][5][6]
Molecular Formula C₈H₁₁NO[1][2][5][6][7][8][9]
Canonical SMILES CC1=C(C=C(C=C1)OC)N[1][3][9]
InChI InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3[3][10][11]
InChIKey RPJXLEZOFUNGNZ-UHFFFAOYSA-N[3][4]

Physical Properties

This compound is typically a solid at room temperature, with its color ranging from white to tan or orange.[5][7][12]

PropertyValue
Molecular Weight 137.18 g/mol [1][2][3][4][5][6][7][8][9]
Appearance White to gray to tan crystalline powder; White to yellow to orange solid[5][7][12]
Melting Point 43-46 °C[4][7][8][12][13]
Boiling Point 252.2 - 253 °C at 760 mmHg[4][9][12]
Flash Point 113 °C[4][9][13]
Solubility Slightly soluble in water[6][12]

Chemical Properties and Reactivity

As an aromatic amine, this compound is used as a building block in organic synthesis.[1][7] It is notably used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide.[7][12]

  • Stability : Stable under recommended storage conditions.[14]

  • Conditions to Avoid : Exposure to air and light should be minimized.[5] Incompatible products should be avoided.[14][15]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[14][15]

  • Hazardous Decomposition Products : Under fire conditions, it can emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8][14]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a nitroaromatic precursor.[12][16]

Reaction: Reduction of 4-methoxy-1-methyl-3-nitrobenzene.

Materials:

  • 4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol)

  • 1,2-dimethoxyethane (DME) (160 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.9 g)

  • Hydrazine hydrate (16.17 g, 323 mmol, plus an additional 3 mL)

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-3-nitrobenzene in DME.[12]

  • Add the 10% Pd/C catalyst to the solution.[12]

  • Slowly add hydrazine hydrate dropwise to the mixture.[12][16]

  • Heat the reaction mixture to reflux and stir continuously for 4 hours.[12]

  • After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux for 2 days.[12]

  • Upon completion, cool the mixture to room temperature.[12]

  • Filter the mixture through a diatomaceous earth pad to remove the Pd/C catalyst.[12]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[12]

  • The crude product is obtained as a yellow oil, which solidifies upon further vacuum drying to a pale yellow solid.[12]

Visualization of Synthesis Workflow:

G Synthesis Workflow for this compound A 1. Dissolve 4-methoxy-1-methyl-3-nitrobenzene in DME under Nitrogen B 2. Add 10% Pd/C Catalyst A->B C 3. Add Hydrazine Hydrate Dropwise B->C D 4. Heat to Reflux (4 hours) C->D E 5. Add More Hydrazine Hydrate Continue Reflux (2 days) D->E F 6. Cool to Room Temperature E->F G 7. Filter through Diatomaceous Earth F->G H 8. Concentrate under Reduced Pressure G->H I Product: this compound (Pale Yellow Solid) H->I

Caption: Synthesis of this compound from its nitro precursor.

Spectral Data

The structure of the synthesized product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (300 MHz, CDCl₃): δ 6.94 (d, J = 7.53 Hz, 1H), 6.28 (d, J = 7.53 Hz, 1H), 6.26 (s, 1H), 3.78 (s, 3H), 3.5 (br, 1H), 2.10 (s, 3H), 1.6 (br, 1H).[12]

Applications in Research and Development

This compound is a valuable aromatic amine compound widely utilized in biochemical experiments and drug synthesis research.[1] Its structure is a fragment found in numerous compounds with diverse biological activities, including potent inhibitors of VEGFR2, a key receptor in angiogenesis, making it significant in the development of antitumor agents.[17]

Visualization of Role in Drug Discovery:

G Role as a Building Block in Drug Discovery cluster_0 Starting Materials cluster_1 Synthesis Process cluster_2 Resulting Compounds cluster_3 Application A This compound C Chemical Synthesis (e.g., Amide Coupling) A->C B Other Reagents & Building Blocks B->C D Bioactive Molecules (e.g., VEGFR2 Inhibitors) C->D E Drug Development & Biochemical Research D->E G Safety and Handling Logic cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Procedures cluster_3 Emergency Response H1 Harmful (Swallowed, Skin Contact, Inhaled) C3 PPE: Gloves, Goggles, Respirator H1->C3 P1 Handling: Avoid contact and inhalation H1->P1 H2 Irritant (Skin, Eyes, Respiratory) H2->C3 H2->P1 C1 Engineering: Use in a well-ventilated area C2 Administrative: Wash hands after handling P1->C1 P1->C2 E1 Skin/Eye Contact: Rinse with water P1->E1 If contact occurs E2 Inhalation: Move to fresh air P1->E2 If inhaled E3 Ingestion: Get medical help P1->E3 If swallowed P2 Storage: Keep container sealed, Store locked up & cool

References

A Comprehensive Technical Guide to 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 5-Methoxy-2-methylaniline, a significant aromatic amine compound utilized in biochemical research and drug synthesis.[1] It details its chemical identity, physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identification and Structure

This compound, also known as 5-Methoxy-o-toluidine or 2-Amino-4-methoxytoluene, is an organic compound widely used as a building block in the synthesis of more complex molecules.[1][2][3]

  • CAS Number : 50868-72-9[2]

  • Molecular Formula : C₈H₁₁NO[2]

  • Molecular Weight : 137.18 g/mol [2][3]

  • IUPAC Name : this compound[4][5]

  • SMILES : COC1=CC=C(C)C(N)=C1[6]

  • InChI Key : RPJXLEZOFUNGNZ-UHFFFAOYSA-N[4][5]

The molecular structure consists of an aniline ring substituted with a methyl group at position 2 and a methoxy group at position 5.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance White to gray to tan crystalline powder.[7]
Melting Point 43-46 °C (lit.)[7][8]
Boiling Point 253 °C (lit.)[6][7]
Flash Point 113 °C[6]
Solubility Slightly soluble in water.[4][7]
Storage Temperature Room temperature, under inert atmosphere.[9]

Spectroscopic Data

The structural confirmation of this compound can be achieved through various spectroscopic techniques. The reported ¹H NMR data is as follows:

  • ¹H NMR (300 MHz, CDCl₃) : δ 6.94 (d, J = 7.53 Hz, 1H), 6.28 (d, J = 7.53 Hz, 1H), 6.26 (s, 1H), 3.78 (s, 3H), 3.5 (br, 1H), 2.10 (s, 3H), 1.6 (br, 1H).[7]

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[7]

Reaction: Reduction of 4-methoxy-1-methyl-3-nitrobenzene.

Materials:

  • 4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol)

  • 1,2-dimethoxyethane (DME) (160 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (0.9 g)

  • Hydrazine hydrate

Experimental Procedure:

  • Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-3-nitrobenzene in 1,2-dimethoxyethane (DME).[7]

  • Add the 10% Pd/C catalyst to the solution.[7]

  • Slowly add hydrazine hydrate dropwise to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain continuous stirring for 4 hours.[7]

  • After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux for 2 days.[7]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a diatomaceous earth pad to remove the catalyst.[7]

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product as a yellow oil.[7]

  • Further drying under vacuum results in the solidification of the product to a pale yellow solid.[7]

Yield: 14.8 g (100% yield).[7]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-methoxy-1-methyl-3-nitrobenzene in 1,2-dimethoxyethane (DME) under Nitrogen Atmosphere B Add 10% Pd/C Catalyst A->B C Slowly add Hydrazine Hydrate B->C Initiate Reduction D Heat to Reflux and Stir for 4 hours C->D E Add additional Hydrazine Hydrate D->E F Continue Reflux and Stirring for 2 days E->F G Cool to Room Temperature F->G Reaction Complete H Filter through Diatomaceous Earth G->H I Concentrate Filtrate under Reduced Pressure H->I J Dry under Vacuum I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1]

  • Preparation of Amides: It is used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide.[4][7][8]

  • Drug Discovery: As an aromatic amine, it is a key precursor for creating more complex molecules with potential biological activity.[1] The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[10]

  • Neurochemical Research: Some derivatives have been studied for their neurotoxic or neuroprotective properties, potentially related to the inhibition of enzymes like monoamine oxidase A (MAO-A).[6]

Safety and Handling

This compound is associated with several hazard classifications.

  • Hazard Statements :

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements : Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

The logical relationship between the compound's structure and its application in drug discovery is outlined in the diagram below.

G Role in Drug Discovery A This compound (C8H11NO) B Key Structural Features: - Aniline Core - Methoxy Group - Methyl Group A->B Possesses C Intermediate in Organic Synthesis A->C Acts as D Synthesis of Active Pharmaceutical Ingredients (APIs) C->D Leads to E Development of Novel Therapeutics D->E Contributes to

Caption: Role of this compound in drug discovery.

References

Solubility Profile of 5-Methoxy-2-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-2-methylaniline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in various organic solvents, alongside detailed experimental protocols for solubility determination.

Introduction

This compound, an aromatic amine, is a crucial building block in the synthesis of a range of pharmaceutically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. While extensive quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information and provides a robust framework for its experimental determination.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Melting Point 43-46 °C
Boiling Point 253 °C
Appearance White to gray to tan crystalline powder

Solubility of this compound

The solubility of this compound is influenced by its molecular structure, which includes a polar amine group and a methoxy group, as well as a nonpolar methyl-substituted benzene ring. This amphiphilic nature results in varied solubility across different solvent classes.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (g/L)
Water2510
Qualitative Solubility Information

Qualitative assessments of the solubility of this compound have been noted in several chemical catalogs and databases. This information provides a general guideline for solvent selection.

SolventSolubility Description
WaterSlightly Soluble
MethanolSlightly Soluble
ChloroformSparingly Soluble

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the solubility of this compound in various organic solvents is provided below. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantification A Add excess this compound to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation for 24-48 hours A->B C Allow the solution to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot using a syringe filter D->E F Dilute the filtered aliquot with a known volume of solvent E->F G Analyze the diluted sample by HPLC or UV-Vis spectroscopy F->G H Determine the concentration from a calibration curve G->H I Calculate the solubility H->I

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them in a constant temperature shaker.

    • Allow the mixtures to equilibrate for 24 to 48 hours to ensure that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using either HPLC with a UV detector or a UV-Vis spectrophotometer to generate a calibration curve.

    • Analyze the diluted sample under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application involving this compound will depend on the desired solubility. The following diagram illustrates the general relationship between solvent properties and expected solubility.

solvent_selection_logic Solvent Selection Logic for this compound cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents A This compound (Amphiphilic Nature) B Protic Solvents (e.g., Methanol, Ethanol) A->B Moderate Solubility C Aprotic Polar Solvents (e.g., Acetone, Acetonitrile) A->C Likely Good Solubility F Aromatic Hydrocarbons (e.g., Toluene) A->F Likely Good Solubility G Halogenated Solvents (e.g., Chloroform) A->G Moderate to Good Solubility D Hydrogen bonding with -NH2 and -OCH3 groups B->D E Dipole-dipole interactions C->E H π-π stacking interactions with the benzene ring F->H I Van der Waals forces G->I

Caption: Factors influencing the solubility of this compound in different solvent classes.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains limited, the provided experimental protocol offers a reliable method for its determination. A systematic study of its solubility in a broader range of organic solvents would be a valuable contribution to the field, aiding in the process development and formulation of pharmaceuticals derived from this important intermediate.

The Rising Potential of 5-Methoxy-2-methylaniline Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The scaffold of 5-methoxy-2-methylaniline, a seemingly simple aromatic amine, has emerged as a privileged structure in the landscape of medicinal chemistry. Its derivatives are demonstrating a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial potential of these compounds. We delve into the quantitative measures of their efficacy, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Cascades

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most notable targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anilinoquinazoline and Anilinoquinoline Derivatives as EGFR and VEGFR-2 Inhibitors

A prominent class of compounds incorporating the this compound moiety are the anilinoquinazolines and anilinoquinolines. These derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs). The strategic placement of the methoxy and methyl groups on the aniline ring often contributes to favorable binding interactions within the ATP-binding pocket of these kinases.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of representative anilinoquinazoline and anilinoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Anilinoquinazoline19g H1975 (Non-small cell lung cancer)0.11Gefitinib1.23
Anilinoquinazoline19c H1975 (Non-small cell lung cancer)PotentGefitinib1.23
Anilinoquinazoline19d H1975 (Non-small cell lung cancer)PotentGefitinib1.23
Anilinoquinazoline19f H1975 (Non-small cell lung cancer)PotentGefitinib1.23
Anilinoquinazoline19h H1975 (Non-small cell lung cancer)PotentGefitinib1.23
Anilinoquinazoline15a EGFR Kinase Assay0.13--
Anilinoquinazoline15a VEGFR-2 Kinase Assay0.56--
Anilinoquinazoline15b EGFR Kinase Assay0.15--
Anilinoquinazoline15b VEGFR-2 Kinase Assay1.81--
Anilinoquinazoline15b HT-29 (Colon cancer)5.27--
Anilinoquinazoline15b MCF-7 (Breast cancer)4.41--
Anilinoquinazoline15b H460 (Large cell lung cancer)11.95--
Anilinoquinazoline15e EGFR Kinase Assay0.69--
Anilinoquinazoline15e VEGFR-2 Kinase Assay0.87--

Signaling Pathway Inhibition

The anticancer effects of these derivatives are primarily attributed to their ability to block the phosphorylation and subsequent activation of EGFR and VEGFR-2. This disruption of the signaling cascade can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR P_VEGFR2->RAS_RAF_MEK_ERK P_VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Derivative This compound Derivative Derivative->P_EGFR Inhibits Derivative->P_VEGFR2 Inhibits

Dual Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Methoxy Amino Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure, have also been synthesized from this compound and demonstrate notable anticancer properties.

Quantitative Anticancer Activity Data

Compound ClassDerivativeTarget Cell LineIC50 (µg/mL)
Methoxy Amino ChalconeCompound 7 T47D (Breast cancer)5.28
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., H1975, HepG2, SMMC-7721, T47D)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Gefitinib, Doxorubicin) are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

General Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: A New Frontier

Beyond their anticancer potential, derivatives of this compound are also being explored for their antimicrobial properties. Quinoxaline and methoxy amino chalcone derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Quinoxaline and Methoxy Amino Chalcone Derivatives

The incorporation of the this compound scaffold into quinoxaline and chalcone structures has yielded compounds with promising antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)
Methoxy Amino ChalconeCompound 4 Escherichia coli ATCC 25923Comparable to Sulfamerazine/Sulfadiazine
Methoxy Amino ChalconeCompound 4 Staphylococcus aureus ATCC 25922Comparable to Sulfamerazine/Sulfadiazine
Methoxy Amino ChalconeCompound 4 Candida albicans ATCC 10231Comparable to Sulfamerazine/Sulfadiazine
Quinoxaline DerivativeGeneric Methicillin-Resistant S. aureus (MRSA)1-4
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared directly in the microtiter plates using the appropriate broth.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of derivatives in plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate plate inoculate_plate->incubation read_results Visually determine lowest concentration with no growth (MIC) incubation->read_results end End read_results->end

General Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The data presented herein underscore the potent inhibitory activities of these molecules against key cellular targets and pathogenic microorganisms. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these derivatives.

Future research should focus on expanding the structure-activity relationship (SAR) studies to design more potent and selective inhibitors. Furthermore, in vivo efficacy and toxicity studies are crucial next steps to translate the promising in vitro results into clinically viable therapeutic candidates. The continued exploration of the this compound scaffold is poised to yield novel and effective treatments for a range of human diseases.

The Versatile Building Block: A Technical Guide to 5-Methoxy-2-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel functional molecules. Among these, substituted anilines represent a critical class of intermediates, prized for their versatility in constructing a diverse array of complex structures. This technical guide focuses on the utility of 5-Methoxy-2-methylaniline as a key building block, exploring its chemical properties, reactivity, and its application in the synthesis of biologically active compounds, with a particular emphasis on the development of kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Reactivity Profile

This compound, also known as 6-methyl-m-anisidine, is a crystalline solid at room temperature. Its chemical structure, featuring an electron-donating methoxy group and a methyl group on the aromatic ring, significantly influences its reactivity in various organic transformations. The presence of the amine functionality makes it a potent nucleophile, while the aromatic ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 50868-72-9
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Melting Point 43-46 °C
Boiling Point 253 °C
Solubility Slightly soluble in water
Appearance White to gray to tan crystalline powder

Core Synthetic Applications: A Gateway to Bioactive Molecules

The strategic positioning of the methoxy, methyl, and amino groups on the aniline ring makes this compound a valuable precursor for the synthesis of a range of heterocyclic and biaryl structures, many of which are scaffolds for potent therapeutic agents.

Synthesis of Kinase Inhibitors: Targeting the VEGFR-2 Signaling Pathway

A significant application of anilines with a similar substitution pattern to this compound is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in cancer therapy.

While direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of the structurally analogous and pharmacologically important compound, 5-(ethylsulfonyl)-2-methoxyaniline , serves as an exemplary case study. This compound is a key intermediate in the synthesis of potent VEGFR-2 inhibitors.[2][3] The multi-step synthesis highlights the utility of the core scaffold and provides a blueprint for the types of transformations that can be applied.

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving aniline scaffolds, adaptable for this compound, to generate precursors for bioactive molecules.

Synthesis of a Key VEGFR-2 Inhibitor Precursor: 5-(Ethylsulfonyl)-2-methoxyaniline

This protocol details the synthesis of a key precursor for VEGFR-2 inhibitors, demonstrating a pathway that can be conceptually adapted for derivatives of this compound.[3]

Experimental Workflow for the Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction to Sulfinate cluster_2 Step 3: Ethylation cluster_3 Step 4: Nitration cluster_4 Step 5: Reduction Anisole Anisole 4-Methoxybenzene-1-sulfonyl chloride 4-Methoxybenzene-1-sulfonyl chloride Anisole->4-Methoxybenzene-1-sulfonyl chloride SO2Cl2, H2SO4, DMF Sodium 4-methoxybenzenesulfinate Sodium 4-methoxybenzenesulfinate 4-Methoxybenzene-1-sulfonyl chloride->Sodium 4-methoxybenzenesulfinate Na2SO3, NaHCO3 1-(Ethylsulfonyl)-4-methoxybenzene 1-(Ethylsulfonyl)-4-methoxybenzene Sodium 4-methoxybenzenesulfinate->1-(Ethylsulfonyl)-4-methoxybenzene EtI, MeOH, reflux 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 1-(Ethylsulfonyl)-4-methoxybenzene->4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene conc. HNO3 5-(Ethylsulfonyl)-2-methoxyaniline 5-(Ethylsulfonyl)-2-methoxyaniline 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene->5-(Ethylsulfonyl)-2-methoxyaniline H2, 10% Pd/C

Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.

Protocol:

  • Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene: 1-(Ethylsulfonyl)-4-methoxybenzene (14.92 g, 74.5 mmol) is portionwise dissolved in a mixture of concentrated nitric acid. The reaction mixture is heated to 100 °C for 2 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated yellow solid is collected and washed.[3]

  • Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (6.38 g, 26.0 mmol) is dissolved in ethanol (150 mL). A catalytic amount of 10% Pd/C (64 mg) is added. The mixture is stirred under a hydrogen atmosphere at 34 °C for 2 days. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product.[3]

Table 2: Quantitative Data for the Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline [3]

StepProductStarting MaterialReagentsYield
14-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene1-(Ethylsulfonyl)-4-methoxybenzeneconc. HNO₃73%
25-(Ethylsulfonyl)-2-methoxyaniline4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzeneH₂, 10% Pd/C90%
Palladium-Catalyzed Cross-Coupling Reactions

To further functionalize the this compound core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. These reactions allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.

General Workflow for Suzuki-Miyaura Coupling

G Reagents Bromo-5-methoxy-2-methylaniline + Arylboronic Acid + Base (e.g., K2CO3) Reaction Heat (e.g., 90 °C, 12-24h) under Inert Atmosphere Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) Catalyst->Reaction Solvent Degassed Solvent (e.g., Toluene/Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol for Suzuki-Miyaura Coupling (Hypothetical Example):

This protocol describes a general procedure for the Suzuki coupling of a hypothetical bromo-derivative of this compound with an arylboronic acid.

  • Reaction Setup: To a round-bottom flask, add bromo-5-methoxy-2-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., PPh₃, 6 mol%).

  • Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent mixture (e.g., toluene/dioxane/water). Heat the mixture to 90-100 °C and stir for 12-24 hours.

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Biological Significance: The VEGFR-2 Signaling Pathway

The inhibition of the VEGFR-2 signaling pathway is a key mechanism of action for many targeted anticancer therapies. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5][6]

VEGFR-2 Signaling Pathway

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Anilino-based Inhibitor (derived from this compound scaffold) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Compounds derived from the this compound scaffold can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade. This inhibition of angiogenesis can effectively starve tumors of the nutrients and oxygen they need to grow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering multiple reaction sites for functionalization. Its utility is particularly evident in the synthesis of heterocyclic and biaryl compounds with significant biological activity. The structural similarity of its derivatives to known kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic protocols and pathways outlined in this guide provide a foundational understanding for the strategic use of this compound in the creation of novel and potent therapeutic agents.

References

Theoretical Calculations on the Electronic Structure of 5-Methoxy-2-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 5-Methoxy-2-methylaniline. This compound, a substituted aniline derivative, is of significant interest in medicinal chemistry and materials science due to its potential applications derived from its specific electronic characteristics. This document outlines the standard computational protocols, including Density Functional Theory (DFT), for calculating key electronic descriptors. It presents a structured approach to data analysis and visualization, crucial for understanding molecular reactivity and guiding experimental research. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages findings from studies on structurally analogous compounds to provide a robust comparative framework.

Introduction

This compound (also known as 5-Methoxy-o-toluidine) is an aromatic amine whose chemical properties are dictated by the interplay of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups, and the amino (-NH2) group attached to the benzene ring.[1][2][3] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential as a precursor in the synthesis of pharmaceuticals and other advanced materials.[4] Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate molecular properties at the atomic level.

This guide details the application of Density Functional Theory (DFT), a widely used computational method, to analyze the electronic properties of this compound. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charge distribution are discussed. These descriptors are fundamental in predicting chemical reactivity, kinetic stability, and the nature of intermolecular interactions.[5][6][7]

Computational Methodology

The following section outlines a standard and robust computational protocol for determining the electronic properties of this compound. This methodology is based on well-established practices in the field of computational chemistry for similar aniline derivatives.[4][8]

Molecular Geometry Optimization

The initial and most critical step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.[4]

  • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its excellent performance in describing the electronic structure of organic molecules.[5]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with lone pairs and potential non-covalent interactions.[5][9]

Vibrational Frequency Calculations

To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.[4]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties provide deep insights into the molecule's behavior.

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[5][10]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Electronegative atoms typically exhibit negative potential (red), while electropositive regions, such as around hydrogen atoms, show positive potential (blue).[7][11]

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and identifying charge localization within the molecule.[7]

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables provide a template for presenting the calculated electronic properties of this compound.

Table 1: Calculated Energies of Frontier Molecular Orbitals

ParameterEnergy (eV)
HOMO Energy[Illustrative Value]
LUMO Energy[Illustrative Value]
HOMO-LUMO Gap[Illustrative Value]

Table 2: Global Reactivity Descriptors

ParameterValue
Ionization Potential (I)[Illustrative Value]
Electron Affinity (A)[Illustrative Value]
Electronegativity (χ)[Illustrative Value]
Chemical Hardness (η)[Illustrative Value]
Chemical Softness (S)[Illustrative Value]
Electrophilicity Index (ω)[Illustrative Value]

Table 3: Mulliken Atomic Charges (Selected Atoms)

AtomCharge (a.u.)
C1[Illustrative Value]
C2[Illustrative Value]
C3[Illustrative Value]
C4[Illustrative Value]
C5[Illustrative Value]
C6[Illustrative Value]
N7[Illustrative Value]
O8[Illustrative Value]
C(methyl)[Illustrative Value]
C(methoxy)[Illustrative Value]

Note: The values in these tables are illustrative and would be populated with the results from the actual quantum chemical calculations.

Visualizations

Visual representations are essential for conveying complex theoretical concepts. The following sections provide diagrams generated using the DOT language to illustrate key workflows and relationships.

Computational Workflow

The logical flow of the computational analysis is depicted in the following diagram.

Computational_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found stable_geom Stable Optimized Geometry check_freq->stable_geom None electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP, Mulliken Charges) stable_geom->electronic_props analysis Data Analysis and Interpretation electronic_props->analysis

Computational analysis workflow.
Relationship between Electronic Properties and Molecular Behavior

The following diagram illustrates the interconnectedness of the calculated electronic properties and their implications for the molecule's chemical behavior.

Electronic_Properties_Relationship cluster_inputs Calculated Properties cluster_outputs Predicted Molecular Behavior HOMO_LUMO HOMO-LUMO Energies Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Energy Gap Stability Kinetic Stability HOMO_LUMO->Stability MEP Molecular Electrostatic Potential MEP->Reactivity Nucleophilic/Electrophilic Sites Interactions Intermolecular Interactions MEP->Interactions Mulliken Mulliken Charges Mulliken->Reactivity Charge Distribution Mulliken->Interactions

Influence of electronic properties.

Conclusion

Theoretical calculations provide a powerful lens through which to examine the electronic structure of this compound. By employing robust computational methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain detailed insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity. The systematic approach to data presentation and visualization outlined in this guide facilitates a deeper understanding of the structure-property relationships that govern the behavior of this important molecule. This theoretical framework is invaluable for guiding the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

Methodological & Application

Synthesis of N-(5-methoxy-2-methylphenyl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(5-methoxy-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the acetylation of 5-Methoxy-2-methylaniline, offering a robust and reproducible method for laboratory-scale synthesis.

Introduction

N-(5-methoxy-2-methylphenyl)acetamide is an aromatic amide that serves as a key building block in the development of various organic molecules. Its structure, featuring a substituted phenyl ring with methoxy and methyl groups, makes it a versatile precursor for the synthesis of more complex compounds with potential biological activities. The synthesis described herein is a classic example of N-acetylation, a fundamental transformation in organic chemistry.

The reaction involves the treatment of this compound with an acetylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of an amide bond and the release of acetic acid as a byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of N-(5-methoxy-2-methylphenyl)acetamide from this compound and acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM) or Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of aniline). Stir the solution at room temperature until the aniline is completely dissolved.

  • Acetylation: To the stirred solution, slowly add acetic anhydride (1.1 eq) dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature between 20-30 °C, using a water bath for cooling if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion of the reaction, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL) to neutralize and remove excess acetic acid and anhydride.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(5-methoxy-2-methylphenyl)acetamide by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(5-methoxy-2-methylphenyl)acetamide.

ParameterValueReference
Reactants
This compound1.0 eq[1]
Acetic Anhydride1.1 eq[2]
Reaction Conditions
SolventDichloromethane or Glacial Acetic Acid[3]
TemperatureRoom Temperature (20-30 °C)[3]
Reaction Time1-2 hours[2]
Product Characterization
AppearanceWhite to off-white solid
Melting Point~100-110 °C[3]
Yield
Typical Yield60-80%[3]
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted: 7.8-8.2 (s, 1H, NH), 6.7-7.2 (m, 3H, Ar-H), 3.79 (s, 3H, OCH₃), 2.18 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃)
IR (KBr) ν (cm⁻¹) Characteristic Peaks: 3280-3300 (N-H stretch), 1660-1670 (C=O, Amide I), 1530-1550 (N-H bend, Amide II), 1240-1260 (C-O stretch, methoxy)[4]

Note: Predicted ¹H NMR data is based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(5-methoxy-2-methylphenyl)acetamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve this compound in Dichloromethane start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at Room Temperature (1-2 hours) add_reagent->react wash Wash with NaHCO₃ (aq) and Water react->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Isolate by Filtration recrystallize->isolate dry_final Dry under Vacuum isolate->dry_final end Pure Product dry_final->end

Caption: Experimental workflow for the synthesis of N-(5-methoxy-2-methylphenyl)acetamide.

Logical Relationship of Reaction Components

The diagram below outlines the logical relationship between the reactants, reagents, and products in the acetylation reaction.

Reaction_Components cluster_reactants Reactants cluster_process Process cluster_products Products aniline This compound reaction N-Acetylation aniline->reaction anhydride Acetic Anhydride anhydride->reaction product N-(5-methoxy-2-methylphenyl)acetamide reaction->product byproduct Acetic Acid reaction->byproduct

Caption: Logical relationship of components in the acetylation of this compound.

References

The Versatile Role of 5-Methoxy-2-methylaniline in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-2-methylaniline, a readily available aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, influences the regioselectivity and reactivity in various cyclization reactions, leading to the formation of quinolines, acridines, and indoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of such compounds from this compound.

Application in Quinoline Synthesis

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs. The presence of the methoxy and methyl groups on the aniline precursor directly influences the substitution pattern of the resulting quinoline ring, which in turn can significantly impact its biological activity. Several classical named reactions can be employed to synthesize quinoline derivatives from this compound.

Skraup Synthesis of 6-Methoxy-8-methylquinoline

The Skraup synthesis is a robust method for the preparation of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] Using this compound, this reaction is expected to yield 6-Methoxy-8-methylquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[2]

Experimental Protocol: Skraup Synthesis

A general procedure adapted for the synthesis of 6-methoxyquinoline involves the following steps[3]:

  • In a reaction vessel, combine this compound, glycerol, p-methoxy nitrobenzene (as an oxidizing agent), ferrous sulfate, and boric acid.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.

  • The resulting mixture is then subjected to extraction with ethyl acetate.

  • The organic layers are combined, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography or recrystallization.

Quantitative Data for Related Quinolines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
6-Methoxy-4-phenylquinoline 8.77 (d, J = 4.4 Hz, 1H), 8.06 (d, J = 9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H)159.7, 157.8, 147.5, 146.8, 144.8, 131.2, 130.6, 130.5, 127.8, 121.64, 121.58, 114.1, 103.7, 55.4, 55.3
6-Methoxy-3-methyl-4-phenylquinoline 8.70 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, J = 2.8 Hz, 1H), 3.67 (s, 3H), 2.22 (s, 3H)157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.0, 55.2, 17.6
2-chloro-3-ethynyl-6-methoxy quinoline 3.48 (s, 1H), 3.92 (s, 3H), 7.02 (d, J= 2.4 Hz, 1H), 7.36-7.37 (m, 1H), 7.89 (d, J=9.3 Hz, 1H), 8.22 (s, 1H)55.6, 79.0, 83.8, 104.6, 116.8, 124.7, 127.4, 129.8, 141.2, 142.7, 147.8, 158.5
2-chloro-3-ethynyl-8-methoxy quinoline 3.49 (s, 1H), 4.06 (s, 3H), 7.10 (d, J=7.5 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.47-7.52 (m, 1H), 8.30 (s, 1H)56.1, 78.2, 84.1, 109.7, 118.8, 126.6, 126.7, 127.9, 130.8, 142.5, 145.0, 155.8
Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a versatile route to substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[6][7][8] When this compound is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, it is expected to yield a 2,8-dimethyl-6-methoxyquinoline. The reaction is typically acid-catalyzed and proceeds via a Michael addition, followed by cyclization and oxidation.[6][9]

Experimental Protocol: Doebner-von Miller Reaction

A general procedure involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10]

  • To a stirred solution of the aniline (e.g., 2-methoxyaniline) in acetic acid, an activating agent (e.g., activated "silferc" - ferric chloride on silica) is added under a nitrogen atmosphere.

  • The α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) is added slowly.

  • The reaction mixture is heated (e.g., to 70-75°C) for a specified time.

  • A Lewis acid (e.g., anhydrous zinc chloride) is added, and the mixture is refluxed for an additional period.

  • Work-up involves neutralization, extraction, and purification by column chromatography.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[11][12] The reaction of this compound with a β-diketone like acetylacetone would be expected to yield a 2,4-dimethyl-6-methoxy-8-methylquinoline. The use of methoxy-substituted anilines can influence the regioselectivity of the cyclization step.[11]

Experimental Protocol: Combes Synthesis

The general principle involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[2][12]

  • The aromatic amine and the β-diketone are mixed in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • The mixture is heated to facilitate the condensation and subsequent cyclization.

  • The reaction progress is monitored by techniques like TLC.

  • Upon completion, the reaction mixture is cooled and neutralized.

  • The product is isolated by extraction and purified by chromatography or recrystallization.

Application in Acridine Synthesis

Acridines are another class of nitrogen-containing heterocycles with significant biological activities, particularly as anticancer agents. The Bernthsen acridine synthesis is a classical method for their preparation.

Bernthsen Acridine Synthesis

This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[13] To synthesize an acridine derivative from this compound, it would first need to be converted to a diarylamine.

Experimental Protocol: Bernthsen Acridine Synthesis

A general procedure for this synthesis is as follows[13]:

  • A diarylamine is heated with a carboxylic acid (or its anhydride).

  • Zinc chloride is added as a catalyst and dehydrating agent.

  • The reaction mixture is heated to high temperatures (200-270°C) for an extended period (e.g., 24 hours).

  • Alternatively, polyphosphoric acid can be used at a lower temperature, though yields may be reduced.

  • Work-up involves treating the reaction mixture with aqueous base and extracting the product.

Application in Indole Synthesis

The indole scaffold is a ubiquitous feature in many biologically active natural products and pharmaceuticals. The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[14] To utilize this compound in this synthesis, it must first be converted to the corresponding phenylhydrazine derivative. The subsequent reaction with an appropriate carbonyl compound would lead to a methoxy- and methyl-substituted indole.

Experimental Protocol: Fischer Indole Synthesis

A general procedure for the Fischer indole synthesis is as follows:

  • The phenylhydrazine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂).

  • The reaction mixture is typically heated to facilitate the formation of the phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

  • The product is isolated by neutralization, extraction, and purified by chromatography or recrystallization.

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from this compound, particularly quinolines, are of great interest due to their potential as therapeutic agents.

Anticancer Activity

Quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[15][16][17][18] The substitution pattern on the quinoline ring, which is dictated by the starting aniline, plays a crucial role in determining the efficacy and selectivity of these compounds against different cancer cell lines.[19]

Antimicrobial Activity

Quinolines and other heterocyclic compounds also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6][20][21] The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens, and novel heterocyclic structures derived from this compound could provide a promising avenue for the discovery of new antimicrobial drugs.

Visualizing Synthetic Pathways

To better understand the logical flow of synthesizing these heterocyclic compounds from this compound, the following diagrams illustrate the general workflows.

Synthesis of Quinolines Aniline This compound Reagents_Skraup Glycerol, H₂SO₄, Oxidizing Agent Aniline->Reagents_Skraup Skraup Synthesis Reagents_DV α,β-Unsaturated Carbonyl, Acid Aniline->Reagents_DV Doebner-von Miller Reagents_Combes β-Diketone, Acid Aniline->Reagents_Combes Combes Synthesis Quinoline Substituted Quinoline Reagents_Skraup->Quinoline Reagents_DV->Quinoline Reagents_Combes->Quinoline

Caption: General synthetic routes to quinolines from this compound.

Synthesis_of_Acridines_and_Indoles Aniline This compound Diarylamine N-Aryl-5-methoxy- 2-methylaniline Aniline->Diarylamine Arylation Phenylhydrazine 5-Methoxy-2-methyl- phenylhydrazine Aniline->Phenylhydrazine Diazotization, Reduction Reagents_Bernthsen Carboxylic Acid, ZnCl₂ Diarylamine->Reagents_Bernthsen Bernthsen Synthesis Reagents_Fischer Aldehyde or Ketone, Acid Phenylhydrazine->Reagents_Fischer Fischer Indole Synthesis Acridine Substituted Acridine Reagents_Bernthsen->Acridine Indole Substituted Indole Reagents_Fischer->Indole

Caption: Pathways to acridines and indoles from this compound derivatives.

References

Application of 5-Methoxy-2-methylaniline as an Intermediate in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylaniline is an aromatic amine that possesses the characteristic functional groups required for the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aniline ring can influence the final color, fastness, and other properties of the dye. This document provides a detailed overview of the potential application of this compound as a diazo component in the manufacturing of azo dyes, including generalized experimental protocols and data for structurally related compounds.

Note on Data Availability: Extensive literature searches did not yield specific examples of dyes synthesized directly from this compound. However, its isomers, such as 2-Methoxy-5-methylaniline (p-Cresidine), and related methoxy anilines are widely used in the dye industry. The principles and protocols described herein are based on these closely related compounds and are expected to be applicable to this compound with minor modifications.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from a primary aromatic amine like this compound is a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at a low temperature (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo dye.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes. These can be adapted for the use of this compound as the diazo component.

Protocol 1: Synthesis of a Monoazo Dye using a Naphthol Coupling Component

This protocol is based on the synthesis of related methoxy aniline dyes.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol or Methanol (for recrystallization)

  • Distilled Water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated HCl or H₂SO₄ and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Destroy the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative. The resulting solution contains the diazonium salt of this compound.

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Adjust the pH of the reaction mixture as needed to facilitate precipitation.

Step 3: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye cake with a cold saturated sodium chloride solution to remove impurities, followed by a wash with cold distilled water.

  • Dry the crude dye in an oven at 60-80 °C.

  • Recrystallize the dried dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.

Characterization:

The purified dye can be characterized by techniques such as:

  • Melting Point Determination

  • Thin Layer Chromatography (TLC) for purity assessment

  • UV-Visible Spectroscopy to determine the maximum absorption wavelength (λmax)

  • Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation

Data Presentation

Dye Structure (from 2-Methoxy-5-nitroaniline)Coupling ComponentYield (%)Colorλmax (nm)
2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene1-hydroxynaphthalene78--
-N-phenylnaphthylamine58Brown-

Data extracted from a study on monoazo disperse dyes derived from 2-Methoxy-5-nitroaniline.[1]

Mandatory Visualizations

Experimental Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification Amine This compound DiazoniumSalt Diazonium Salt Solution Amine->DiazoniumSalt Acid HCl / H₂SO₄ Acid->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt IceBath1 Ice Bath (0-5°C) IceBath1->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye Base NaOH Solution Base->AzoDye IceBath2 Ice Bath (0-5°C) IceBath2->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: Workflow for the synthesis of an azo dye from this compound.

Signaling Pathways

The core requirement for diagrams of signaling pathways is noted. However, the primary application of dyes synthesized from intermediates like this compound is in the coloration of materials such as textiles. These are industrial chemicals, and the available scientific literature does not indicate their use or interaction with biological signaling pathways in the context of drug development. Therefore, a signaling pathway diagram is not applicable to this topic. These compounds are generally not developed for pharmaceutical applications where such pathways would be relevant.

Conclusion

This compound is a viable candidate as an intermediate in the synthesis of azo dyes due to its chemical structure. While specific examples of its application are not prevalent in the literature, the well-established principles of diazotization and azo coupling, along with protocols for structurally similar compounds, provide a strong foundation for its use in creating a diverse range of colors. The provided protocols and workflow diagrams offer a comprehensive guide for researchers interested in exploring the potential of this compound in dye manufacturing. Further research would be needed to characterize the specific properties of dyes derived from this particular intermediate.

References

Application Notes: 5-Methoxy-2-methylaniline as a Precursor for Novel VEGFR-2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the process of forming new blood vessels.[1][2] In oncology, the uncontrolled proliferation of cancer cells is heavily dependent on the formation of a new vascular network to supply nutrients and oxygen. The VEGF/VEGFR-2 signaling pathway is frequently dysregulated in various cancers, making it a primary target for therapeutic intervention.[1][2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are an established and effective strategy in cancer therapy.[2]

The substituted aniline scaffold, exemplified by molecules like 5-Methoxy-2-methylaniline, represents a key starting material and structural motif in the synthesis of potent kinase inhibitors. This document provides detailed protocols for the synthesis of a key aniline precursor, the in vitro evaluation of VEGFR-2 kinase inhibition, and the assessment of anti-proliferative activity in cancer cell lines, serving as a guide for researchers developing novel anti-angiogenic agents.

VEGFR-2 Signaling Pathway and Point of Inhibition

Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. These pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, promote endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.[3][4][5] Small molecule inhibitors block this cascade by preventing the initial autophosphorylation step.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Inactive) VEGF->VEGFR2 Binding & Dimerization VEGFR2_A VEGFR-2 (Active/Phosphorylated) VEGFR2->VEGFR2_A Autophosphorylation PLCg PLCγ VEGFR2_A->PLCg PI3K PI3K VEGFR2_A->PI3K Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2_A Inhibition MAPK MAPK Pathway PLCg->MAPK AKT Akt PI3K->AKT Response Gene Transcription (Proliferation, Migration, Survival) AKT->Response MAPK->Response

Caption: VEGFR-2 signaling cascade and the inhibitory action of small molecules.

Application 1: Synthesis of a Key Precursor

While this compound is a valuable starting block, many potent VEGFR-2 inhibitors utilize a closely related scaffold, 5-(ethylsulfonyl)-2-methoxyaniline.[6] The following multi-step protocol outlines the synthesis of this key precursor, demonstrating the chemical transformations relevant to this class of compounds.

Experimental Workflow: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline

Synthesis_Workflow Start 4-Methoxybenzene-1-sulfonyl chloride Step1 Step 1: Ethanethiolysis (NaSEt) Start->Step1 Intermediate1 S-Ethyl 4-methoxybenzenethioate Step1->Intermediate1 Step2 Step 2: Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 1-(Ethylsulfonyl)-4-methoxybenzene Step2->Intermediate2 Step3 Step 3: Nitration (HNO3, H2SO4) Intermediate2->Step3 Intermediate3 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene Step3->Intermediate3 Step4 Step 4: Reduction (H2, Pd/C) Intermediate3->Step4 Product 5-(Ethylsulfonyl)-2-methoxyaniline Step4->Product

Caption: Workflow for the synthesis of a key aniline precursor for VEGFR-2 inhibitors.
Protocol: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline

This protocol is adapted from a published procedure for synthesizing a key pharmacophoric fragment found in numerous VEGFR-2 inhibitors.[6]

Step 1-2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

  • Ethanethiolysis: Prepare a solution of sodium ethanethiolate (NaSEt) in an appropriate solvent like DMF.

  • Slowly add 4-methoxybenzene-1-sulfonyl chloride to the NaSEt solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product, S-ethyl 4-methoxybenzenethioate, with an organic solvent (e.g., ethyl acetate).

  • Oxidation: Dissolve the crude thioether in a solvent like dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, dry the organic layer, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)-4-methoxybenzene.

Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.

  • Slowly add 1-(ethylsulfonyl)-4-methoxybenzene to the cooled nitrating mixture.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.[6]

Step 4: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

  • Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in ethanol or methanol.[6]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a slightly elevated temperature (e.g., 34 °C) until the reaction is complete.[6]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[6]

Application 2: In Vitro Evaluation of VEGFR-2 Inhibition

The primary method for quantifying the potency of a new compound is through an in vitro kinase assay. This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2.

Protocol: Luminescence-Based VEGFR-2 Kinase Assay

This protocol is based on commercially available kinase assay kits that measure ATP consumption.[1][7][8]

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x Kinase Buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.[2]

  • Test Compound (Inhibitor): Prepare a 10 mM stock solution in DMSO. Create a series of serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.[1]

  • VEGFR-2 Enzyme: Thaw recombinant human VEGFR-2 on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) with 1x Kinase Buffer. Keep on ice.[7]

  • Master Mixture: For each 25 µL reaction, prepare a master mix containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)).[1][7]

2. Assay Procedure (96-well plate format):

  • Plate Setup: Add 25 µL of the Master Mixture to each well of a white 96-well plate.[1]

  • Add Inhibitor: Add 5 µL of the diluted test compound solutions to the appropriate wells.

  • Controls:

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing DMSO equivalent to the test wells.[1]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.[1]

  • Initiate Reaction: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[1]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[1]

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well.[1] This reagent stops the kinase reaction and measures the remaining ATP.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[1][7]

  • Read Plate: Measure luminescence using a microplate reader.

3. Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition).

  • Plot percent inhibition versus compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.

Application 3: Cellular Anti-Proliferative Assay

To determine if the inhibition of VEGFR-2 translates to anti-cancer activity, a cell-based assay is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

This protocol is a standard method for evaluating the effect of compounds on cancer cell lines.[9]

1. Cell Plating:

  • Culture cancer cells (e.g., HCT-116, HepG-2, MCF-7) under standard conditions.[10]

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[9]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours under standard cell culture conditions.

3. Assay and Detection:

  • Add 10 µL of sterile MTT Reagent (5 mg/mL in PBS) to each well.[9]

  • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[9]

  • Leave the plate at room temperature in the dark for at least 2 hours, mixing gently on an orbital shaker to ensure all crystals are dissolved.[9]

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot cell viability versus compound concentration (log scale) and determine the IC50 value.

Overall Drug Discovery Workflow

Discovery_Workflow Start Precursor Selection (e.g., this compound) Synthesis Chemical Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Screening Primary Screening: In Vitro VEGFR-2 Kinase Assay Purification->Screening Data1 Determine Enzymatic IC50 Screening->Data1 CellAssay Secondary Screening: Cancer Cell Proliferation Assay Screening->CellAssay Active Hits Data2 Determine Cellular IC50 CellAssay->Data2 Lead Lead Compound Identification & Optimization CellAssay->Lead

Caption: General workflow for the discovery of VEGFR-2 inhibitors.

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of various reported VEGFR-2 inhibitors against the enzyme and selected cancer cell lines. This data provides a benchmark for newly synthesized compounds.

Compound Class/NameVEGFR-2 IC50 (nM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Reference
Sorafenib (Reference) 53.6 - 12907.339.417.23[10][11]
Nicotinamide Derivative 6 60.837.8-9.3[11]
Quinoxaline Derivative 11g 7504.505.902.40[10]
Triazoloquinoxaline 23j 3.7---[12]
Triazoloquinoxaline 23l 5.8---[12]

References

Application Notes and Protocols for the N-alkylation of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the N-alkylation of 5-methoxy-2-methylaniline, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The following protocols are based on established methods for the N-alkylation of anilines, including nickel-catalyzed alkylation with alcohols and reductive amination.

Introduction

The N-alkylation of anilines is a fundamental reaction in organic synthesis. This compound is a common building block, and its N-alkylation provides access to a diverse range of substituted aniline derivatives. These products are valuable in medicinal chemistry and materials science. This document outlines two reliable methods for this transformation.

Key Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented: Nickel-Catalyzed N-Alkylation with Alcohols and Reductive Amination.

Protocol 1: Nickel-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol details a method for the selective mono-N-alkylation of this compound using benzyl alcohol as the alkylating agent, catalyzed by a nickel complex. This method is advantageous due to the ready availability and lower toxicity of alcohol alkylating agents.

Materials:

  • This compound

  • Benzyl alcohol

  • Nickel(II) bromide (NiBr₂)

  • 1,10-Phenanthroline (ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 20 mol%), and t-BuOK (0.25 mmol, 1.0 equiv).

  • Add this compound (0.25 mmol, 1.0 equiv) and benzyl alcohol (1.0 mmol, 4.0 equiv).

  • Add anhydrous toluene (2.0 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 48 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-benzyl-5-methoxy-2-methylaniline.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a versatile method for forming C-N bonds.[1] This protocol describes the reaction of this compound with an aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolve the starting materials in DCM or DCE.

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equiv), to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Data Presentation

The following table summarizes the reaction conditions for the nickel-catalyzed N-alkylation of an aniline derivative, which can be used as a starting point for the optimization of the N-alkylation of this compound.

ParameterCondition
Aniline Substrate This compound
Alkylating Agent Benzyl Alcohol
Catalyst NiBr₂ (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base t-BuOK (1.0 equiv)
Solvent Toluene
Temperature 130 °C
Reaction Time 48 h
Reported Yield Range for similar substrates 49-88%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start_end start_end process process purification purification analysis analysis start Start reagents Combine Reactants: - this compound - Alkylating Agent - Catalyst & Ligand (if applicable) - Base (if applicable) - Solvent start->reagents reaction Reaction at Elevated Temperature reagents->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Purification by Column Chromatography concentration->chromatography characterization Product Characterization (NMR, MS) chromatography->characterization end End characterization->end

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: The Strategic Use of 5-Methoxy-2-methylaniline in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylaniline is a versatile aromatic amine that serves as a valuable starting material in the synthesis of diverse pharmaceutical scaffolds. Its unique substitution pattern, featuring a methoxy group and a methyl group on the aniline ring, provides a foundation for the construction of novel heterocyclic systems with a wide range of biological activities. These scaffolds are of significant interest in drug discovery for the development of new therapeutic agents targeting various diseases, including cancer and microbial infections.

This document provides detailed application notes and experimental protocols for the preparation of two distinct pharmaceutical scaffolds derived from this compound: a naphthalenecarboxamide with antimicrobial properties and a proposed quinoline-based scaffold with potential as a kinase inhibitor.

Application 1: Synthesis of Antimicrobial Naphthalenecarboxamides

The naphthalenecarboxamide scaffold is a known pharmacophore with established antimicrobial activity. The synthesis of 2-hydroxy-N-(5-methoxy-2-methylphenyl)naphthalene-1-carboxamide from this compound yields a compound with potential for further development as an antibacterial agent.

Quantitative Data Summary
Compound IDScaffold ClassTarget OrganismBiological Activity (MIC)Reference
1 NaphthalenecarboxamideStaphylococcus aureus>100 µM[1]
1 NaphthalenecarboxamideEscherichia coli>100 µM[1]
1 NaphthalenecarboxamideMycobacterium kansasii>100 µM[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Synthesis of 2-hydroxy-N-(5-methoxy-2-methylphenyl)naphthalene-1-carboxamide (Compound 1)

This protocol is based on established methods for the synthesis of N-substituted naphthalenecarboxamides.

Materials:

  • This compound (CAS: 50868-72-9)

  • 2-Hydroxynaphthalene-1-carboxylic acid

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chlorobenzene

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxynaphthalene-1-carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous chlorobenzene.

  • Addition of Reagent: Slowly add phosphorus trichloride (0.5 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-hydroxy-N-(5-methoxy-2-methylphenyl)naphthalene-1-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The synthesis of a similar compound, 2-hydroxy-N-(5-methoxy-2-methylphenyl)naphthalene-1-carboxamide (17), yielded 76% of the product.[1]

Mechanism of Action (Proposed)

The antimicrobial action of naphthalenecarboxamides is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the naphthalene ring facilitates membrane interaction, while the amide and hydroxyl functionalities can participate in hydrogen bonding with biological targets.

Application 2: Synthesis of Quinoline-Based Scaffolds as Potential Kinase Inhibitors

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. Many quinoline-based drugs function as kinase inhibitors. The Skraup-Doebner-von Miller reaction provides a classical and effective method for the synthesis of substituted quinolines from anilines. This compound is a suitable precursor for the synthesis of novel 6-methoxy-8-methylquinoline scaffolds, which can be further functionalized to target specific kinases. A related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a known fragment of potent VEGFR2 inhibitors.[2]

Experimental Workflow: Synthesis and Evaluation of Quinoline Scaffolds

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Signaling Pathway A This compound C Skraup-Doebner-von Miller Reaction (Acid Catalyst, Oxidizing Agent) A->C B α,β-Unsaturated Carbonyl Compound B->C D 6-Methoxy-8-methylquinoline Scaffold C->D E In vitro Kinase Assays (e.g., VEGFR2, EGFR) D->E F Cell-based Proliferation Assays (Cancer Cell Lines) E->F G Structure-Activity Relationship (SAR) Studies F->G H Growth Factor I Receptor Tyrosine Kinase (e.g., VEGFR2) H->I K Downstream Signaling (e.g., MAPK, PI3K/Akt) I->K P J Quinoline Inhibitor J->I L Tumor Growth & Angiogenesis K->L

Caption: Workflow for the synthesis and evaluation of quinoline-based kinase inhibitors.

Experimental Protocol: Proposed Synthesis of a 6-Methoxy-8-methylquinoline Scaffold

This protocol describes a general procedure for the Skraup-Doebner-von Miller reaction.

Materials:

  • This compound

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of this compound and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ferrous sulfate can be added to control the reaction rate.

  • Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent to the reaction mixture.

  • Reaction: Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Once the reaction begins, remove the external heating and allow it to proceed. After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the quinoline derivative precipitates.

  • Purification: Isolate the crude product by filtration or steam distillation. Further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized 6-methoxy-8-methylquinoline scaffold using spectroscopic methods (NMR, MS, IR).

Signaling Pathway of Potential Kinase Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Quinoline Quinoline Scaffold (Proposed Inhibitor) Quinoline->VEGFR2

Caption: Proposed inhibition of the VEGFR2 signaling pathway by a quinoline-based scaffold.

Conclusion

This compound is a readily available and versatile building block for the synthesis of novel pharmaceutical scaffolds. The application notes and protocols provided herein demonstrate its utility in constructing both antimicrobial naphthalenecarboxamides and quinoline-based scaffolds with potential as kinase inhibitors. Further exploration and optimization of these and other scaffolds derived from this compound hold significant promise for the discovery of new and effective therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into the vast potential of this valuable synthetic precursor.

References

Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 5-Methoxy-2-methylaniline, a valuable intermediate in pharmaceutical and chemical research. The protocols outlined below are based on established chemical principles and published methodologies.

Overview

This compound, also known as 6-methyl-m-anisidine, is an aromatic amine used in the synthesis of various biologically active molecules. This application note details its preparation via the reduction of 4-methoxy-2-nitrotoluene, followed by purification and characterization.

Chemical Properties

PropertyValue
CAS Number 50868-72-9
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to gray to tan crystalline powder[1]
Melting Point 43-46 °C
Boiling Point 253 °C
Solubility Slightly soluble in water

Synthesis Protocol: Catalytic Hydrogenation of 4-Methoxy-2-nitrotoluene

The synthesis of this compound is effectively achieved through the catalytic hydrogenation of 4-methoxy-2-nitrotoluene. This method offers high yields and a clean reaction profile.

Reaction Scheme:

Materials and Reagents:

  • 4-Methoxy-2-nitrotoluene

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • 1,2-Dimethoxyethane (DME)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol) in 160 mL of 1,2-dimethoxyethane (DME).[1]

  • Catalyst Addition: To this solution, carefully add 10% Pd/C catalyst (0.9 g) under a nitrogen atmosphere.[1]

  • Addition of Reducing Agent: Slowly add hydrazine hydrate (16.17 g, 323 mmol) dropwise to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After 4 hours, an additional 3 mL of hydrazine hydrate can be added to ensure complete conversion. Continue refluxing for up to 2 days or until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of DME.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[1]

    • The crude product may solidify upon standing to a pale yellow solid.[1]

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Purification Protocol

The crude this compound can be purified by column chromatography or distillation.

A. Purification by Column Chromatography:

Aromatic amines can be effectively purified using silica gel chromatography. Due to the basic nature of the amine, tailing on the silica gel column can be an issue. This can be mitigated by adding a small amount of a competing amine, such as triethylamine, to the eluent.

Materials and Reagents:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) containing 0.5-1% triethylamine.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

B. Purification by Vacuum Distillation:

For larger scale purification, vacuum distillation can be an effective method.

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point (Boiling point at atmospheric pressure is 253 °C).

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Summary of Analytical Data

AnalysisResult
¹H NMR (300 MHz, CDCl₃) δ 6.94 (d, J = 7.53 Hz, 1H), 6.28 (d, J = 7.53 Hz, 1H), 6.26 (s, 1H), 3.78 (s, 3H), 3.5 (br, 1H), 2.10 (s, 3H), 1.6 (br, 1H)[1]
Purity (HPLC) A purity of 98.33% has been reported for a commercial sample.
IR (Vapor Phase) Available in public databases such as PubChem.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Start Dissolve Dissolve 4-methoxy-2-nitrotoluene in 1,2-dimethoxyethane Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Add_Hydrazine Add Hydrazine Hydrate Add_Catalyst->Add_Hydrazine Reflux Reflux Reaction Mixture Add_Hydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Crude_Product Crude_Product Concentrate->Crude_Product Column_Chrom Column Chromatography (Silica Gel, Hexane/EtOAc/Et3N) Crude_Product->Column_Chrom Pure_Product Pure_Product Column_Chrom->Pure_Product NMR ¹H NMR Pure_Product->NMR HPLC HPLC IR IR Spectroscopy

References

Application Notes and Protocols: 5-Methoxy-2-methylaniline in the Synthesis of Biologically Active Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of biologically active quinoline derivatives utilizing 5-methoxy-2-methylaniline as a key precursor. This document includes detailed experimental protocols, quantitative data on biological activities, and visualizations of synthetic pathways, designed to facilitate research and development in medicinal chemistry.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic drugs and natural alkaloids.[1] The quinoline scaffold is of significant interest in medicinal chemistry due to its wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties.[1][2] this compound is a valuable starting material in the synthesis of quinoline derivatives, leading to the formation of 6-methoxy-8-methyl substituted quinolines. The strategic placement of the methoxy and methyl groups on the quinoline ring can significantly influence the biological activity of the resulting compounds.

Synthesis of Quinolines from this compound

Several classical methods can be employed for the synthesis of quinoline derivatives from anilines, including the Combes, Skraup, and Doebner-von Miller reactions.[3][4][5] These methods typically involve the condensation of an aniline with a β-dicarbonyl compound, glycerol, or an α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.

Combes Synthesis: A General Approach

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a Schiff base intermediate, which then undergoes cyclization to yield the quinoline derivative.[3][6]

dot

Combes_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aniline This compound Acid Acid Catalyst (e.g., H₂SO₄) Aniline->Acid Diketone β-Diketone (e.g., Acetylacetone) Diketone->Acid Quinoline Substituted Quinoline Acid->Quinoline Heat Heating Heat->Quinoline Water Water

Caption: General workflow for the Combes synthesis of quinolines.

Experimental Protocols

Protocol: Synthesis of 2,8-Dimethyl-6-methoxyquinoline (Analog)

This protocol is adapted from the synthesis of 2,5-dimethyl-8-methoxyquinoline and illustrates a viable synthetic route.[7]

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in concentrated HCl (volume to be optimized, e.g., 0.34 L for 275 parts of a similar aniline).[7]

  • Heat the solution to approximately 80°C.[7]

  • Slowly add crotonaldehyde (1.0-1.2 equivalents) dropwise to the heated solution.[7]

  • After the addition is complete, increase the temperature to 100°C and maintain for 1 hour.[7]

  • Cool the reaction mixture to 30°C and pour it into a beaker containing ice water.[7]

  • Neutralize the mixture with a 50% NaOH solution.[7]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 2,8-dimethyl-6-methoxyquinoline.

dot

Synthesis_Workflow Start Start: this compound + Crotonaldehyde + HCl Reaction Reaction at 80-100°C Start->Reaction Workup Quenching with Ice Water & Neutralization with NaOH Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration & Purification Extraction->Purification Product Product: 2,8-Dimethyl-6-methoxyquinoline Purification->Product Anticancer_Pathway Quinoline 8-Methoxy-2,5-dimethyl-5H- indolo[2,3-b] quinoline (MMNC) PI3K PI3K Quinoline->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for Monitoring N-Acylation of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylaniline is a key aromatic amine intermediate utilized in the synthesis of various compounds within the pharmaceutical and chemical industries. Its derivatives are integral to the development of novel therapeutic agents. Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, maximizing yield, ensuring safety, and understanding reaction kinetics. These application notes provide detailed protocols for monitoring the N-acylation of this compound to form N-(5-methoxy-2-methylphenyl)acetamide, a common transformation for this substrate. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme: N-Acylation of this compound

The model reaction for these protocols is the N-acylation of this compound with acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to yield N-(5-methoxy-2-methylphenyl)acetamide.

reaction_pathway reactant1 This compound product N-(5-methoxy-2-methylphenyl)acetamide reactant1->product Acylation reactant2 + Acetyl Chloride reactant2->product hcl_salt + Triethylammonium Chloride product->hcl_salt base Triethylamine (Base) base->product

Caption: N-acylation of this compound.

Experimental Workflow for Reaction Monitoring

The general workflow for monitoring the progress of the N-acylation reaction involves several key stages, from reaction setup to data analysis. This systematic approach ensures reproducible and reliable results.

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis setup Reaction Setup (Reactants, Solvent, Base) initiation Initiate Reaction (Add Acetyl Chloride) setup->initiation sampling_prep Prepare Quenching & Dilution Vials quench Quench Reaction in Aliquot sampling_prep->quench sampling Withdraw Aliquots at Time Intervals initiation->sampling sampling->quench analysis Analyze Samples (HPLC, GC-MS) quench->analysis data_proc Process Data (Peak Integration) analysis->data_proc kinetics Kinetic Analysis (Concentration vs. Time) data_proc->kinetics

Caption: General workflow for reaction monitoring.

Analytical Protocols

Protocol 1: HPLC-UV Monitoring

High-Performance Liquid Chromatography with UV detection is a robust method for quantifying the consumption of this compound and the formation of the acetamide product.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Initiation: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).

  • Sampling: At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 acetonitrile/water mixture. This will stop the reaction and dilute the sample for analysis.

  • Analysis: Vortex the quenched sample and inject it into the HPLC system.

  • Data Processing: Integrate the peak areas for this compound and the N-(5-methoxy-2-methylphenyl)acetamide product. Use a pre-established calibration curve to convert peak areas to concentrations.

Data Presentation:

Time (min)[this compound] (M)[Product] (M)Conversion (%)
00.1000.0000.0
50.0650.03535.0
150.0300.07070.0
300.0100.09090.0
60< 0.0010.099>99.0
120Not Detected0.100100.0
Protocol 2: GC-MS Monitoring

Gas Chromatography-Mass Spectrometry offers excellent separation and identification capabilities, confirming the identity of reactants and products while monitoring reaction progress.

Instrumentation and Conditions:

ParameterValue
GC-MS System Standard GC with a Mass Spectrometer detector
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 50-300 m/z

Experimental Protocol:

  • Reaction and Sampling: Follow steps 1-3 from the HPLC protocol.

  • Quenching and Work-up: Quench the aliquot in a vial containing 1 mL of ethyl acetate and 0.5 mL of a saturated sodium bicarbonate solution. Vortex thoroughly.

  • Sample Preparation: Allow the layers to separate. Take the organic (top) layer and place it in a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the dried organic solution into the GC-MS.

  • Data Processing: Monitor the total ion chromatogram (TIC). Quantify the reaction progress by integrating the peak areas of the starting material (m/z 137) and the product (m/z 179). An internal standard (e.g., dodecane) can be added for more precise quantification.

Data Presentation:

Time (min)Relative Peak Area (Starting Material)Relative Peak Area (Product)Conversion (%)
0100.00.00.0
562.137.937.9
1525.574.574.5
308.991.191.1
600.599.599.5
120Not Detected100.0100.0
Protocol 3: In-situ NMR Monitoring

In-situ NMR spectroscopy allows for real-time monitoring of the reaction within the NMR tube, providing detailed kinetic and mechanistic insights without the need for sampling and quenching.[1]

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Deuterated aprotic solvent (e.g., CDCl₃, THF-d₈)
Internal Standard Inert compound with a distinct singlet (e.g., Mesitylene)
Experiment Automated array of 1D ¹H NMR spectra
Acquisition 4-8 scans per time point, with a delay between time points
Temperature Set to desired reaction temperature (e.g., 25 °C)

Experimental Protocol:

  • Sample Preparation: In an NMR tube, combine this compound (1.0 eq), triethylamine (1.2 eq), and the internal standard (e.g., mesitylene) in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a t=0 spectrum before initiating the reaction.

  • Reaction Initiation: Carefully inject acetyl chloride (1.1 eq) into the NMR tube using a syringe, cap, and mix quickly.

  • Monitoring: Immediately place the NMR tube in the spectrometer and begin the automated acquisition of ¹H NMR spectra at regular intervals.

  • Data Analysis: Process the arrayed spectra. Integrate a distinct proton signal for the starting material (e.g., the -NH₂ protons or aromatic protons) and the product (e.g., the newly formed acetyl -CH₃ singlet around 2.1 ppm or the -NH proton). Compare these integrals to the integral of the internal standard to determine the relative concentrations over time.

Data Presentation:

Time (min)Normalized Integral (Starting Material)Normalized Integral (Product)Conversion (%)
01.000.000.0
50.580.4242.0
150.210.7979.0
300.060.9494.0
60<0.01>0.99>99.0
1200.001.00100.0

Conclusion

The protocols outlined provide comprehensive and robust methods for monitoring the progress of reactions involving this compound. The choice of analytical technique will depend on the specific research goals, available instrumentation, and the desired level of detail. HPLC-UV offers a widely accessible and reliable method for routine monitoring. GC-MS provides definitive identification and is highly sensitive. In-situ NMR offers the most detailed kinetic and mechanistic data by observing the reaction in real-time. By employing these protocols, researchers can effectively optimize reaction conditions, leading to improved efficiency and a deeper understanding of the chemical transformation.

References

Safe Handling and Storage of 5-Methoxy-2-methylaniline: Application Notes and Protocols for a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety protocols and detailed procedures for the handling and storage of 5-Methoxy-2-methylaniline (CAS No: 50868-72-9) in a laboratory environment. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment. This compound is an aromatic amine widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

GHS Hazard Statements: H302, H312, H332, H315, H319, H335[2][3]

Hazard Classification Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity – single exposure (Respiratory system)Category 3

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use.[5]Prevents skin contact, which can lead to irritation and absorption of the harmful substance.
Protective Clothing Flame-retardant and impervious lab coat or chemical-resistant overalls.[3][5]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[1][3]Minimizes the inhalation of harmful dust or vapors.
Footwear Closed-toe, closed-heel shoes made of a durable material.[5]Protects feet from spills and falling objects.

Safe Handling and Experimental Protocols

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Do not eat, drink, or smoke in the laboratory.[3]

  • Transport: When transporting the chemical, ensure the container is tightly sealed and properly labeled.

Experimental Protocol: Synthesis of N-(5-methoxy-2-methylphenyl)acetamide

The following is a general protocol for a common application of this compound.[3][4] Quantities should be adjusted based on specific experimental requirements.

Objective: To synthesize N-(5-methoxy-2-methylphenyl)acetamide via acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • An appropriate solvent (e.g., dichloromethane or ethyl acetate)

  • A suitable base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

  • Dissolution: Dissolve a measured quantity of this compound in the chosen solvent within the round-bottom flask.

  • Addition of Base: Add the base to the solution while stirring.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture. The reaction may be exothermic; control the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Drying and Characterization: Dry the purified product and characterize it using appropriate analytical methods (e.g., NMR, IR, melting point).

Workflow for Handling this compound in a Synthesis Protocol:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 hand1 Weigh/Measure in Fume Hood prep3->hand1 hand2 Perform Experimental Procedure hand1->hand2 hand3 Keep Containers Tightly Closed hand2->hand3 post1 Decontaminate Work Surfaces hand3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: General workflow for safe handling of this compound.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

Storage Condition Requirement Rationale
Location Store in a cool, dry, and well-ventilated area.[3]To prevent degradation and pressure build-up.
Container Keep the container tightly closed.[3][4]To prevent contamination and exposure to air and moisture.
Light and Air Sensitivity Protect from light and air.[4]The compound is sensitive to light and air, which can cause degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[4]To prevent hazardous chemical reactions.
Security Store in a locked cabinet or a secure area.[3]To restrict access to authorized personnel only.

Spill and Emergency Procedures

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[5]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the laboratory supervisor or safety officer.

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Emergency Response Logic:

G Emergency Response for this compound Exposure cluster_actions Immediate Actions cluster_assessment Assessment cluster_response Professional Response cluster_followup Follow-up start Exposure Occurs action1 Ensure Scene is Safe start->action1 action2 Remove from Exposure Source action1->action2 action3 Administer First Aid action2->action3 assess1 Assess Severity of Exposure action3->assess1 assess2 Is Medical Attention Needed? assess1->assess2 resp1 Call Emergency Services assess2->resp1 Yes follow1 Report Incident assess2->follow1 No resp2 Provide SDS to Responders resp1->resp2 resp2->follow1 follow2 Review and Revise Protocols follow1->follow2

Caption: Logical flow for responding to an exposure incident.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3]

  • Contaminated Materials: Any materials used for spill cleanup or that are contaminated with the chemical should also be disposed of as hazardous waste.

By strictly following these guidelines, researchers and laboratory personnel can safely handle and store this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-2-methylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 4-methoxy-1-methyl-3-nitrobenzene.

Problem: Low or No Product Yield

Possible CauseRecommended Solutions
Inactive Catalyst - Pd/C: Ensure the catalyst is not old or expired. Use a fresh batch if possible. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. - Raney Nickel: Use freshly prepared Raney Nickel for best results as its activity decreases over time.
Insufficient Reducing Agent - Hydrazine Hydrate: Ensure the correct molar equivalent of hydrazine hydrate is used. For transfer hydrogenation, an excess is often required. - H₂ Gas: Check for leaks in the hydrogenation apparatus. Ensure the system is properly purged and pressurized.
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present. - Temperature: Ensure the reaction is maintained at the optimal temperature. For hydrazine/Pd/C reductions, reflux conditions are often necessary.
Poor Quality Starting Material Verify the purity of the 4-methoxy-1-methyl-3-nitrobenzene starting material by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.

Problem: Formation of Impurities/Side Products

Possible CauseRecommended Solutions
Partial Reduction The formation of intermediates such as nitroso and hydroxylamine species can occur.[1] To promote complete reduction to the aniline, ensure sufficient reducing agent and catalyst are present, and allow for adequate reaction time.
Formation of Azoxy/Azo Compounds Condensation of nitroso and hydroxylamine intermediates can lead to azoxy and azo compounds.[1] This can sometimes be mitigated by controlling the reaction temperature and ensuring efficient stirring.
Dehalogenation (if applicable) If the starting material contains halogen substituents, dehalogenation can be a side reaction, especially with Pd/C and H₂. Using a milder reducing agent or a different catalyst, such as Raney Nickel, may be beneficial.

Problem: Product is an Oil instead of a Solid

Possible CauseRecommended Solutions
Residual Solvent Ensure all solvent has been removed under reduced pressure. Heating the product gently under vacuum can help remove residual solvent.
Impurities The presence of impurities can lower the melting point of the final product, causing it to be an oil or a low-melting solid. Purify the product using column chromatography or recrystallization.
Product is Hygroscopic While not widely reported for this specific compound, some anilines can absorb moisture from the air. Dry the product in a desiccator over a suitable drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the reduction of the nitro group of a substituted nitrobenzene, such as 4-methoxy-1-methyl-3-nitrobenzene. This is typically achieved through catalytic hydrogenation.

Q2: What are the different methods for reducing the nitro group?

Several methods can be employed for the reduction of the nitro group to an amine:

  • Catalytic Transfer Hydrogenation: This method often utilizes hydrazine hydrate as a hydrogen source in the presence of a catalyst like Palladium on carbon (Pd/C).[2]

  • Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as Pd/C or Raney Nickel.

  • Metal/Acid Reduction (Béchamp Reduction): This classic method uses metals like iron, zinc, or tin in the presence of an acid.[2] However, it often requires harsh conditions and can generate significant waste.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-methoxy-1-methyl-3-nitrobenzene) and the product (this compound) should be compared. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.

Q4: My product is impure after the work-up. What are the recommended purification techniques?

For this compound, the following purification methods are recommended:

  • Distillation: As an aromatic amine, it can be purified by vacuum distillation.

  • Column Chromatography: Silica gel column chromatography can be effective. Due to the basic nature of amines, they can sometimes streak on silica gel. To mitigate this, a small amount of a tertiary amine like triethylamine (TEA) can be added to the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, several safety precautions are crucial:

  • Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and checked for leaks. Use an inert atmosphere to handle pyrophoric catalysts like Raney Nickel and some forms of Pd/C.

  • General Handling: Aromatic amines can be toxic and may be absorbed through the skin. Always handle this compound and its precursors with appropriate PPE.

Data Presentation

The following tables summarize typical reaction conditions for the reduction of nitroarenes, which are analogous to the synthesis of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Comparison of Catalytic Hydrogenation Conditions

ParameterMethod 1: Catalytic Transfer HydrogenationMethod 2: Catalytic Hydrogenation
Starting Material 4-methoxy-1-methyl-3-nitrobenzene4-methoxy-1-methyl-3-nitrobenzene
Reducing Agent Hydrazine HydrateHydrogen Gas (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C) or Raney Nickel
Solvent Ethanol, Methanol, or 1,2-dimethoxyethaneEthanol, Methanol, or Ethyl Acetate
Temperature RefluxRoom Temperature to 50 °C
Pressure Atmospheric1-5 atm
Typical Yield Generally high (>90%) for analogous reactions.Generally high (>90%) for analogous reactions.

Table 2: Comparison of Metal/Acid Reduction Conditions

ParameterMethod 3: Iron/Acetic AcidMethod 4: Tin(II) Chloride
Starting Material 4-methoxy-1-methyl-3-nitrobenzene4-methoxy-1-methyl-3-nitrobenzene
Reducing Agent Iron powderTin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Acetic Acid, Ethanol/WaterEthanol, Ethyl Acetate
Temperature RefluxRoom Temperature to Reflux
Typical Yield Good to excellent for analogous reactions.Good to excellent for analogous reactions.

Experimental Protocols

Detailed Methodology for Synthesis via Catalytic Transfer Hydrogenation

This protocol is adapted from a patented procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1-methyl-3-nitrobenzene in a suitable solvent such as 1,2-dimethoxyethane (DME) under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 wt% of the starting material).

  • Addition of Reducing Agent: Slowly add hydrazine hydrate (typically 3-5 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-methoxy-1-methyl-3-nitrobenzene in solvent add_catalyst Add Pd/C catalyst start->add_catalyst add_hydrazine Add hydrazine hydrate add_catalyst->add_hydrazine reflux Heat to reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove catalyst cool->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify product concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low or No Product Yield catalyst Inactive Catalyst issue->catalyst reductant Insufficient Reducing Agent issue->reductant reaction_conditions Incomplete Reaction issue->reaction_conditions starting_material Poor Starting Material issue->starting_material sol_catalyst Use fresh catalyst; Handle under inert atmosphere catalyst->sol_catalyst sol_reductant Check molar equivalents; Check for leaks in H2 setup reductant->sol_reductant sol_reaction Extend reaction time; Optimize temperature reaction_conditions->sol_reaction sol_starting_material Verify purity of starting material starting_material->sol_starting_material

Caption: Troubleshooting logic for low product yield.

References

Common side products in the nitration of 3-methoxytoluene to synthesize precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-methoxytoluene for the synthesis of precursors.

Troubleshooting Guide

During the nitration of 3-methoxytoluene, particularly when aiming for dinitration, several issues can arise, from incomplete reactions to the formation of undesired side products. This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mononitrated Product - Inadequate nitrating agent concentration.- Reaction temperature is too low.- Insufficient reaction time.- Ensure the use of concentrated nitric and sulfuric acids.- Gradually increase the reaction temperature, monitoring for side reactions.- Extend the reaction time and monitor progress using TLC or GC.
Incomplete Dinitration (Mixture of Mono- and Dinitrated Products) - The first nitro group deactivates the ring, making the second nitration more difficult.[1][2]- Insufficiently strong nitrating agent for the second nitration.- Reaction temperature or time is not optimized for dinitration.- Use a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and oleum, for the second nitration step.[1]- Increase the reaction temperature and prolong the reaction time. Monitor the reaction closely to avoid over-nitration or decomposition.- Consider a two-step process: isolate the mononitrated product first, then subject it to harsher nitrating conditions.
Formation of a Tar-like Substance - Reaction temperature is too high, leading to oxidation and polymerization of the aromatic compound.- The substrate is highly activated, leading to multiple nitrations and side reactions.- Maintain a low reaction temperature, especially during the initial addition of the nitrating agent.- Use a less aggressive nitrating agent if possible.- Ensure efficient stirring to dissipate heat.
Product Fails to Precipitate After Quenching - The nitrated product may be soluble in the quenching medium (e.g., ice water).- The concentration of the product in the reaction mixture is too low.- After quenching, extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane, chloroform).- If the product is an oil, use extraction instead of expecting precipitation.- Neutralize the acidic solution carefully before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor mononitration products of 3-methoxytoluene?

In the mononitration of 3-methoxytoluene, the methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing. The methoxy group is a more powerful activating group than the methyl group. Therefore, the nitro group will preferentially substitute at positions ortho and para to the methoxy group.

The major mononitration products are:

  • 4-Nitro-3-methoxytoluene (nitro group para to -OCH₃)

  • 2-Nitro-3-methoxytoluene (nitro group ortho to -OCH₃)

  • 6-Nitro-3-methoxytoluene (nitro group ortho to -OCH₃ and para to -CH₃)

Due to steric hindrance from the adjacent methyl group, the formation of 2-nitro-3-methoxytoluene might be less favored compared to 4-nitro and 6-nitro isomers. The formation of meta isomers is generally very low for activated rings like anisole and toluene, typically less than 3%.[3][4]

Q2: What are the primary side products during the dinitration of 3-methoxytoluene to form 4,6-dinitro-3-methoxytoluene?

The primary side products in the dinitration to 4,6-dinitro-3-methoxytoluene are typically mononitrated isomers that have not undergone the second nitration. The most common of these would be the various mononitro-3-methoxytoluene isomers mentioned in the previous question.

Other potential side products can include:

  • Other dinitro isomers: Depending on the reaction conditions, small amounts of other dinitro isomers, such as 2,4-dinitro-3-methoxytoluene, might be formed.

  • Oxidation products: Harsh nitrating conditions (high temperatures, high concentrations of nitric acid) can lead to the oxidation of the methyl group to a carboxylic acid or the aromatic ring itself, resulting in the formation of nitrated cresols or other degradation products.

  • Ipso-substitution products: Attack of the nitronium ion at the position already bearing the methyl or methoxy group can lead to the formation of nitrophenols.

Q3: Is there a recommended experimental protocol for the synthesis of 4,6-dinitro-3-methoxytoluene?

General Experimental Protocol (to be optimized):

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the low temperature.

  • Nitration Reaction: Dissolve 3-methoxytoluene in a minimal amount of a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane). Cool this solution to 0-5 °C. Slowly add the nitrating mixture to the 3-methoxytoluene solution, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the dinitrated product.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The dinitrated product may precipitate as a solid. If it separates as an oil, extract the mixture with an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Note: This is a generalized protocol and requires optimization for temperature, reaction time, and stoichiometry of the nitrating agents to maximize the yield of the desired 4,6-dinitro-3-methoxytoluene and minimize side product formation.

Isomer Distribution in Nitration

Quantitative data on the precise isomer distribution for the nitration of 3-methoxytoluene is not extensively reported in the available literature. However, based on the directing effects of the substituents, a qualitative prediction can be made.

Mononitration Isomer Distribution (Predicted)

Isomer Predicted Abundance Reasoning
4-Nitro-3-methoxytoluene MajorPara position to the strongly activating methoxy group.
6-Nitro-3-methoxytoluene MajorOrtho to the methoxy group and para to the methyl group; sterically accessible.
2-Nitro-3-methoxytoluene MinorOrtho to the methoxy group but sterically hindered by the adjacent methyl group.
5-Nitro-3-methoxytoluene TraceMeta to the methoxy group; electronically disfavored.

Dinitration to 4,6-dinitro-3-methoxytoluene

The formation of 4,6-dinitro-3-methoxytoluene is the expected major dinitration product because the first nitro group, being a deactivating group, will direct the second incoming nitro group to the meta position relative to itself, which corresponds to the remaining activated positions (ortho and para to the methoxy and methyl groups).

Nitration Pathway of 3-Methoxytoluene

The following diagram illustrates the logical workflow for the nitration of 3-methoxytoluene, leading to the desired dinitrated product and potential side products.

Nitration_of_3_Methoxytoluene cluster_mono Mononitration Products Reactants 3-Methoxytoluene + (HNO3/H2SO4) 4-Nitro 4-Nitro-3-methoxytoluene Reactants->4-Nitro Major 6-Nitro 6-Nitro-3-methoxytoluene Reactants->6-Nitro Major 2-Nitro 2-Nitro-3-methoxytoluene Reactants->2-Nitro Minor Other_Mono Other Mononitro Isomers (e.g., 5-Nitro) Reactants->Other_Mono Trace Side_Products Side_Products Reactants->Side_Products Harsh Conditions Dinitro Dinitro 4-Nitro->Dinitro Further Nitration 6-Nitro->Dinitro Further Nitration

References

Technical Support Center: Purification of Crude 5-Methoxy-2-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 5-Methoxy-2-methylaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound, presented in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column or has a very low Rf value (Rf ≈ 0). The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
Compound elutes too quickly with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the eluent. If using a hexane/ethyl acetate mixture, reduce the proportion of ethyl acetate.[1]
Streaking or tailing of the compound spot on TLC and broad bands on the column. Strong interaction between the basic aniline and the acidic silica gel stationary phase.[2]Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel.[3] Alternatively, consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3]
Poor separation of this compound from impurities. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.[1] Fine-tuning the solvent ratio is crucial for optimal separation.
The purified compound is colored (yellow to brown), but the pure substance should be a white to light yellow solid. Oxidation of the aniline functional group, which is common for aromatic amines.Work expeditiously and consider degassing solvents to minimize exposure to air. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Low recovery of the compound after chromatography. Irreversible adsorption onto the silica gel due to strong acidic interactions.[3] The compound may have decomposed on the column.[4]Use a deactivated stationary phase (e.g., by adding triethylamine to the eluent) or a different stationary phase like alumina.[3][4] To check for decomposition, you can perform a stability test by spotting the compound on a TLC plate and letting it sit for a period before developing.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A1: A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][3] A trial on a Thin Layer Chromatography (TLC) plate is recommended to determine the optimal ratio. A good starting point for TLC analysis is a 9:1 mixture of hexane:ethyl acetate.[3] For column chromatography, an eluent that provides an Rf value of 0.2-0.4 for the target compound is generally ideal.[1]

Q2: Why is my purified this compound a brownish solid when it should be lighter in color?

A2: Aromatic amines like this compound are susceptible to oxidation, which can result in a darker coloration. This can be exacerbated by prolonged exposure to air and light during the purification process. Minimizing the purification time and storing the final product under an inert atmosphere can help mitigate this issue.

Q3: Can I use a different stationary phase other than silica gel?

A3: Yes, if you are experiencing issues like compound degradation or irreversible adsorption on silica gel, you can use alternative stationary phases. Neutral or basic alumina is a good option for acid-sensitive compounds.[3] Amine-functionalized silica is also an excellent choice as it minimizes the strong interactions with the basic aniline.[3]

Q4: How can I effectively load my crude this compound onto the column?

A4: There are two primary methods for loading your sample. In "wet loading," you dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[5] If your compound has poor solubility in the mobile phase, "dry loading" is preferred. This involves dissolving the crude material in a suitable volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.[5]

Q5: What is the expected purity and yield for this purification?

A5: The purity and yield can vary depending on the initial purity of the crude material and the optimization of the chromatographic conditions. With a well-optimized process, it is possible to achieve a purity of over 98%. A certificate of analysis for a commercial sample of this compound showed a purity of 98.33% as determined by HPLC.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of crude this compound using column chromatography with silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development (TLC Analysis):

  • Prepare a stock solution of your crude material in a small amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 0.5-1% triethylamine.

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for this compound.[1]

3. Column Preparation:

  • Prepare the mobile phase with the optimized hexane/ethyl acetate ratio determined from the TLC analysis, including 0.5-1% triethylamine.

  • In a beaker, create a slurry of silica gel in the mobile phase.

  • Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, ensuring the top of the silica bed does not run dry.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting the eluent in fractions.

  • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

6. Product Isolation:

  • Analyze all collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Characterize the purified product by appropriate analytical methods (e.g., NMR, melting point) to confirm its identity and purity.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValue
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Appearance White to light yellow or brown solid
Melting Point 43-47 °C
Boiling Point 253 °C
Purity (Typical) >98% (by HPLC)
Stationary Phase Silica Gel
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (e.g., 8:2) + 0.5-1% Triethylamine
Expected Rf (for purification) ~0.2 - 0.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_isolation Isolation tlc 1. TLC Method Development (Hexane:EtOAc + TEA) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Optimized Mobile Phase sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution fractions 5. Fraction Collection elution->fractions analysis 6. TLC Analysis of Fractions fractions->analysis pooling 7. Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation 8. Solvent Removal (Rotary Evaporator) pooling->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Problem with Purification check_rf Check Rf on TLC start->check_rf rf_low Rf ≈ 0? check_rf->rf_low rf_high Rf ≈ 1? rf_low->rf_high No increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes tailing Streaking/Tailing? rf_high->tailing No decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes add_tea Add Triethylamine (TEA) to Mobile Phase tailing->add_tea Yes good_separation Proceed with Column tailing->good_separation No

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting low yield in the synthesis of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Methoxy-2-methylaniline.

Troubleshooting Low Yield

Low yields in the synthesis of this compound, typically prepared by the reduction of 4-methoxy-1-methyl-2-nitrobenzene, can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions, side product formation, or loss of product during workup and purification. A step-by-step investigation of your experimental parameters is crucial.

Incomplete Reaction

An incomplete reaction is often the primary cause of low yield, leaving a significant amount of the starting material, 4-methoxy-1-methyl-2-nitrobenzene, unreacted.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Extend the reaction time if necessary.
Suboptimal Temperature While many reductions of nitro compounds proceed at room temperature or with gentle heating, the optimal temperature can be substrate-dependent. If the reaction is sluggish, consider a modest increase in temperature, but be mindful that excessive heat can promote side reactions.
Poor Quality or Inactive Reagents The activity of the reducing agent and catalyst is critical. Ensure you are using fresh, high-quality reagents. For catalytic transfer hydrogenation with hydrazine hydrate and Pd/C, the quality of the palladium catalyst is paramount.
Inefficient Mixing In heterogeneous reactions, such as those involving a solid catalyst (e.g., Pd/C), vigorous stirring is essential to ensure proper contact between reactants.
Formation of Side Products

The reduction of nitroarenes can sometimes lead to the formation of undesired side products, which can complicate purification and lower the yield of the desired aniline.

Potential Side Products & Mitigation Strategies:

Side Product Potential Cause Mitigation Strategy
Intermediates (Nitroso, Azoxy, Azo compounds) Incomplete reduction. The reduction of a nitro group to an amine is a stepwise process.[1]Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. Optimize reaction time and temperature.
Decomposition of Product This compound, like many anilines, can be susceptible to oxidation, leading to colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Work up the reaction promptly upon completion.
Product Loss During Workup and Purification

A significant amount of product can be lost during the isolation and purification steps.

Common Issues & Solutions:

Issue Recommended Solution
Loss during Extraction Ensure the aqueous layer is at the correct pH to ensure the amine is in its free base form and therefore soluble in the organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Loss during Filtration When filtering off a solid catalyst like Pd/C, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
Loss during Chromatography If using column chromatography for purification, ensure proper selection of the stationary and mobile phases to achieve good separation without significant product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic method for preparing this compound with a good yield?

A1: A common and often high-yielding method is the catalytic transfer hydrogenation of 4-methoxy-1-methyl-2-nitrobenzene using hydrazine hydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst. One reported procedure using this method claims a quantitative yield.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-methoxy-1-methyl-2-nitrobenzene) from the product (this compound). The product, being an amine, will have a different Rf value than the nitro-containing starting material. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: I see some unexpected spots on my TLC plate after the reaction. What could they be?

A3: Unexpected spots could be intermediates of the reduction, such as the corresponding nitroso, azoxy, or azo compounds, which are formed if the reduction is not complete.[1] They could also be impurities from the starting material or products of side reactions.

Q4: How do I purify the crude this compound?

A4: After the reaction, the catalyst (e.g., Pd/C) is typically removed by filtration. The crude product can then be purified by various methods. If the product is a solid, recrystallization from a suitable solvent can be effective. Column chromatography is another common method for purifying anilines.

Q5: My final product is a dark oil or solid. Is this normal?

A5: While pure this compound is a light yellow to brown solid, the crude product can often be a darker oil or solid due to the presence of impurities or oxidation products.[2] Proper purification should yield a lighter-colored product. Storage under an inert atmosphere and protected from light can help prevent darkening over time.

Experimental Protocols

Synthesis of this compound via Catalytic Transfer Hydrogenation[1]

This protocol describes the reduction of 4-methoxy-1-methyl-2-nitrobenzene using hydrazine hydrate and a palladium on carbon catalyst.

Materials:

  • 4-methoxy-1-methyl-2-nitrobenzene

  • 1,2-dimethoxyethane (DME)

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-2-nitrobenzene (18.0 g, 108 mmol) in 160 mL of 1,2-dimethoxyethane (DME).

  • To this solution, add 10% Pd/C catalyst (0.9 g).

  • Add hydrazine hydrate (16.17 g, 323 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir continuously for 4 hours.

  • After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux.

  • Monitor the reaction by TLC until completion. The original protocol suggests continuing for 2 days, but it is recommended to monitor for a shorter completion time.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude this compound.

  • Further drying under vacuum can be performed to obtain the final product.

Reported Yield: 14.8 g (100%).[1] Note: Achieving a 100% yield is highly optimistic in practice and may not be consistently reproducible. Careful execution of the experiment and purification are key to maximizing the yield.

Data Presentation

Currently, there is a lack of publicly available, comprehensive quantitative data directly comparing different synthetic methods for this compound. The provided protocol using catalytic transfer hydrogenation reports a high yield. For comparison, alternative methods for the reduction of aromatic nitro compounds are listed below, although specific yields for this compound are not available.

Reduction Method Reducing Agent/Catalyst General Applicability & Comments
Catalytic Transfer HydrogenationHydrazine Hydrate / Pd/CGenerally high yielding and a common laboratory method.
Catalytic HydrogenationH₂ gas / Pd/C, PtO₂, or Raney NickelAn effective industrial and laboratory method, but requires handling of hydrogen gas.
Metal/Acid ReductionFe / HCl or Acetic Acid; Sn / HClA classical and often cost-effective method. The workup can be more involved due to the need to remove metal salts.
Sodium Borohydride ReductionNaBH₄ with a catalyst (e.g., transition metal sulfides)A milder reducing agent that often requires a catalyst to be effective for nitro group reduction.[3][4]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Step 1: Investigate Reaction Completion Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Check_Side_Products Step 2: Analyze for Side Products Side_Products Side Products Present? Check_Side_Products->Side_Products Check_Workup Step 3: Review Workup & Purification Workup_Loss Potential Loss During Workup? Check_Workup->Workup_Loss Incomplete_Reaction->Check_Side_Products No Solution_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Solution_Time_Temp Yes Solution_Reagents Verify Reagent & Catalyst Quality Incomplete_Reaction->Solution_Reagents Yes Solution_Mixing Improve Agitation Incomplete_Reaction->Solution_Mixing Yes Side_Products->Check_Workup No Solution_Stoichiometry Adjust Reducing Agent Stoichiometry Side_Products->Solution_Stoichiometry Yes Solution_Inert Use Inert Atmosphere Side_Products->Solution_Inert Yes Solution_Extraction Optimize Extraction pH & Procedure Workup_Loss->Solution_Extraction Yes Solution_Purification Refine Purification Technique Workup_Loss->Solution_Purification Yes Yield_Improved Yield Improved Workup_Loss->Yield_Improved No, consult further. Solution_Time_Temp->Yield_Improved Solution_Reagents->Yield_Improved Solution_Mixing->Yield_Improved Solution_Stoichiometry->Yield_Improved Solution_Inert->Yield_Improved Solution_Extraction->Yield_Improved Solution_Purification->Yield_Improved

Caption: A flowchart outlining the troubleshooting process for low yield in the synthesis of this compound.

General Reaction Pathway for the Reduction of 4-methoxy-1-methyl-2-nitrobenzene

Reaction_Pathway Starting_Material 4-methoxy-1-methyl-2-nitrobenzene Intermediates Intermediates (Nitroso, Azoxy, Azo) Starting_Material->Intermediates Partial Reduction Product This compound Intermediates->Product Full Reduction Reducing_Agent Reducing Agent (e.g., Hydrazine Hydrate / Pd/C) Reducing_Agent->Starting_Material Reducing_Agent->Intermediates

Caption: The general reaction pathway for the reduction of the nitro starting material to the desired aniline product, highlighting potential intermediates.

References

Identifying and characterizing impurities in 5-Methoxy-2-methylaniline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methylaniline. Here, you will find detailed information to help identify and characterize impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in the HPLC chromatogram of my this compound sample. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be a process-related impurity or a degradation product. Common process-related impurities include unreacted starting materials or byproducts from the synthesis.[1][2] Given a common synthesis route for this compound involves the reduction of 4-methoxy-1-methyl-3-nitrobenzene, potential impurities could be the starting material itself or related isomers. Degradation can occur due to exposure to air, light, or high temperatures, leading to oxidation or polymerization products.[3]

Q2: My this compound sample has a yellowish or brownish tint, although it should be a white to tan crystalline powder. Why is that?

A2: Freshly purified anilines are often colorless or off-white.[4] A yellowish or brownish discoloration is a common indicator of impurity formation, typically through oxidation upon exposure to air.[3] These colored impurities are often the result of the formation of oxidized and polymerized species. It is recommended to store the material protected from light and air.

Q3: How can I confirm the identity of an unknown impurity in my sample?

A3: A combination of chromatographic and spectroscopic techniques is the most effective approach for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can separate the impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide information about the molecular weight of the impurities.[5] For unambiguous structure elucidation, isolating the impurity followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[5]

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A4: The acceptance criteria for impurities depend on the stage of drug development and the nature of the impurity. According to ICH guidelines, for a new drug substance, impurities should be reported, identified, and qualified at different thresholds based on the maximum daily dose of the final drug. For impurities below 0.1%, identification is generally not required unless they are expected to be unusually potent or toxic.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms:

  • Broad peaks

  • Tailing or fronting peaks

  • Inadequate separation between the main peak and impurity peaks

Possible Causes and Solutions:

Probable CauseRecommended Solution
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible.
Column Overload Reduce the injection volume or the sample concentration.
Contaminated Guard or Analytical Column Flush the column with a strong solvent or replace the guard/analytical column if necessary.
Inappropriate Mobile Phase pH For amine compounds, adjusting the pH of the mobile phase can improve peak shape.
Deteriorated Column Replace the column with a new one of the same type.
Issue 2: Inconsistent Retention Times in HPLC

Symptoms:

  • Retention times are shifting between injections.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Air Bubbles in the Pump or Detector Purge the pump and ensure the mobile phase is properly degassed.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Leaks in the System Check all fittings for any signs of leakage.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method

This method is designed for the quantitative determination of purity and the detection of non-volatile impurities in this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a diluent of acetonitrile/water (50:50, v/v) to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: Start with 30% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: GC-MS Impurity Identification

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL.

    • Transfer the final solution to a GC vial.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: 40-450 amu.

Protocol 3: NMR for Structural Characterization
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For detailed structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for this compound and Potential Impurities
Peak No.Retention Time (min)Compound NameArea %
14.52-Methyl-5-methoxyphenol0.08
26.24-Methoxy-1-methyl-3-nitrobenzene (Starting Material)0.15
38.1This compound 99.65
49.5Isomeric Aminotoluene0.12
Table 2: Hypothetical GC-MS Data for Potential Volatile Impurities
Retention Time (min)Compound NameKey m/z fragments
5.8Aniline93, 66, 39
7.3o-Toluidine107, 106, 77
10.4This compound 137, 122, 94
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃2.15 (s, 3H)17.0
-OCH₃3.78 (s, 3H)55.5
-NH₂3.60 (br s, 2H)-
Ar-H36.65 (d)110.5
Ar-H46.70 (dd)114.0
Ar-H66.60 (d)118.0
Ar-C1-148.0
Ar-C2-120.0
Ar-C5-159.0

Visualizations

Impurity_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > 99.5%? HPLC_UV->Purity_Check GC_MS GC-MS Analysis Purity_Check->GC_MS No LC_MS LC-MS Analysis Purity_Check->LC_MS No Release Batch Release Purity_Check->Release Yes Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation LC_MS->Structure_Elucidation NMR NMR Spectroscopy Report Final Report NMR->Report Structure_Elucidation->NMR Release->Report

Caption: Workflow for impurity identification and characterization.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Issue: Poor Peak Shape Cause1 Column Overload Problem->Cause1 Cause2 Wrong Mobile Phase Problem->Cause2 Cause3 Contaminated Column Problem->Cause3 Solution1 Reduce Sample Concentration Cause1->Solution1 Solution2 Adjust pH / Re-prepare Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Preventing over-methylation as a side reaction of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 5-Methoxy-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective N-methylation of this compound, with a primary focus on preventing over-methylation.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation in the context of this compound?

A1: Over-methylation refers to the addition of more than one methyl group to the nitrogen atom of the aniline. The primary amine of this compound can be methylated to form the desired secondary amine (N-methyl-5-methoxy-2-methylaniline). However, this secondary amine can undergo further methylation to produce an undesired tertiary amine (N,N-dimethyl-5-methoxy-2-methylaniline). In some cases, exhaustive methylation can lead to the formation of a quaternary ammonium salt.[1][2] This side reaction consumes the starting material and the desired product, leading to lower yields and complicating the purification process.

Q2: What are the common methylating agents used for this reaction, and how do they influence over-methylation?

A2: Common methylating agents include methanol, dimethyl carbonate (DMC), and methyl halides (e.g., methyl iodide).

  • Methanol: Often used in catalytic "borrowing hydrogen" or hydrogen autotransfer reactions, methanol is an attractive, green methylating agent.[3][4][5] Selectivity can be high, but over-methylation can occur at elevated temperatures or with highly active catalysts.

  • Dimethyl Carbonate (DMC): Considered a green methylating agent, DMC can provide high selectivity for mono-N-methylation, especially when used with catalysts like NaY faujasites.[6][7][8] The shape-selective nature of these catalysts can sterically hinder the formation of the bulkier dimethylated product.[6]

  • Methyl Halides (e.g., Methyl Iodide): These are highly reactive and can easily lead to over-methylation, including the formation of quaternary ammonium salts, in a process known as exhaustive methylation.[1][2] Their use requires careful control of stoichiometry and reaction conditions to achieve mono-methylation.

  • Quaternary Ammonium Salts: Interestingly, certain quaternary ammonium salts can also be used as methylating agents themselves, offering a safer alternative to volatile and toxic methyl halides.[9][10]

Q3: How does the choice of catalyst affect the selectivity of N-methylation?

A3: The catalyst plays a crucial role in controlling selectivity.

  • Transition Metal Catalysts (Ru, Ni, Ir): Homogeneous and heterogeneous catalysts based on ruthenium, nickel, and iridium are effective for N-methylation using methanol.[3][4][11] The ligand environment and the metal center's activity can be tuned to favor mono-methylation.

  • Zeolites (Faujasites): These microporous materials, such as NaY faujasite, can act as shape-selective catalysts.[6][7] The confined space within the zeolite pores can allow the formation of the mono-methylated product while sterically hindering the transition state required for the formation of the di-methylated product.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low conversion of this compound 1. Inactive catalyst.2. Reaction temperature too low.3. Insufficient reaction time.4. Inappropriate base or solvent.1. Ensure catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).2. Gradually increase the reaction temperature and monitor the reaction progress.3. Extend the reaction time.4. Screen different bases and solvents to find optimal conditions. For methanol-based reactions, a base like NaOH or KOtBu is often required.[3]
Significant formation of N,N-dimethyl-5-methoxy-2-methylaniline (Over-methylation) 1. Reaction temperature too high.2. Excess methylating agent.3. Highly active catalyst or prolonged reaction time.4. Inappropriate choice of methylating agent.1. Lower the reaction temperature. For instance, Ru-catalyzed methylation of anilines with methanol can be effective at temperatures as low as 60°C.[3]2. Use a stoichiometric amount or a slight excess of the methylating agent relative to the aniline.3. Reduce catalyst loading or shorten the reaction time. Monitor the reaction closely by GC or TLC.4. Consider switching to a more selective methylating agent like dimethyl carbonate in combination with a shape-selective catalyst like NaY faujasite.[6][7]
Formation of quaternary ammonium salt 1. Use of a highly reactive methylating agent like methyl iodide.2. "Exhaustive methylation" conditions.[1][2]1. Avoid using highly reactive methylating agents if mono-methylation is the goal. If their use is necessary, employ strict stoichiometric control and mild reaction conditions.2. Carefully control the amount of methylating agent and the reaction time.
Complex product mixture with multiple byproducts 1. Decomposition of starting material or product at high temperatures.2. Competing side reactions (e.g., C-methylation on the aromatic ring).1. Lower the reaction temperature.2. While N-methylation is generally favored for anilines, the choice of catalyst and conditions can influence selectivity. Review the literature for catalysts known for high N-selectivity.

Data Presentation

Table 1: Comparison of Catalytic Systems for Mono-N-Methylation of Anilines

Catalyst SystemMethylating AgentBaseTemperature (°C)Selectivity for Mono-N-methylationReference
Cyclometalated Ruthenium ComplexMethanolNaOH60High[3]
Ni/ZnAlOxMethanolNaOH160High (with base)[4]
(DPEPhos)RuCl₂PPh₃MethanolCs₂CO₃140High[5]
NaY FaujasiteDimethyl Carbonate-120-150Up to 99%[6][7]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using a Ruthenium Catalyst and Methanol

This protocol is adapted from studies on the selective methylation of anilines.[3]

Materials:

  • This compound

  • Cyclometalated Ruthenium Catalyst (e.g., as described in Piehl et al., 2021)

  • Sodium Hydroxide (NaOH)

  • Methanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the ruthenium catalyst (0.02 mmol), and NaOH (1.0 mmol).

  • Add anhydrous methanol (1.5 mL).

  • Seal the tube and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for the desired time (e.g., 22 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate N-methyl-5-methoxy-2-methylaniline.

Protocol 2: Shape-Selective Mono-N-methylation using NaY Faujasite and Dimethyl Carbonate

This protocol is based on the methodology for selective methylation of anilines using zeolites.[6]

Materials:

  • This compound

  • NaY Faujasite (activated)

  • Dimethyl Carbonate (DMC)

  • Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Activate the NaY faujasite by heating it under vacuum to remove adsorbed water.

  • In a reaction vessel, combine this compound (1.0 mmol) and the activated NaY faujasite.

  • Add dimethyl carbonate, which can also serve as the solvent.

  • Heat the mixture to the desired temperature (e.g., 120-150°C) with vigorous stirring.

  • Monitor the reaction by GC or TLC until the starting material is consumed or the desired conversion is reached.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with a suitable solvent.

  • Remove the excess DMC and solvent from the filtrate under reduced pressure.

  • Purify the resulting product by column chromatography or distillation to obtain pure N-methyl-5-methoxy-2-methylaniline.

Visualizations

Reaction_Pathway This compound This compound N-methyl-5-methoxy-2-methylaniline N-methyl-5-methoxy-2-methylaniline This compound->N-methyl-5-methoxy-2-methylaniline + CH₃ N,N-dimethyl-5-methoxy-2-methylaniline N,N-dimethyl-5-methoxy-2-methylaniline N-methyl-5-methoxy-2-methylaniline->N,N-dimethyl-5-methoxy-2-methylaniline + CH₃ (Over-methylation) Quaternary Ammonium Salt Quaternary Ammonium Salt N,N-dimethyl-5-methoxy-2-methylaniline->Quaternary Ammonium Salt + CH₃ (Exhaustive Methylation)

Caption: Reaction pathway for the methylation of this compound.

Troubleshooting_Workflow start Start Methylation Reaction check_conversion Analyze Reaction Mixture (GC/TLC) Is Conversion Satisfactory? start->check_conversion check_selectivity Is Over-methylation (<5%) Observed? check_conversion->check_selectivity Yes increase_temp_time Increase Temperature or Time check_conversion->increase_temp_time No decrease_temp_time Decrease Temperature or Time check_selectivity->decrease_temp_time No end_success Proceed to Workup and Purification check_selectivity->end_success Yes increase_temp_time->check_conversion change_catalyst_base Change Catalyst or Base/Solvent increase_temp_time->change_catalyst_base change_catalyst_base->check_conversion end_failure Re-evaluate Reaction Strategy change_catalyst_base->end_failure decrease_temp_time->check_conversion reduce_methylating_agent Reduce Amount of Methylating Agent decrease_temp_time->reduce_methylating_agent reduce_methylating_agent->check_conversion change_catalyst_system Switch to Shape-Selective Catalyst (e.g., Zeolite) reduce_methylating_agent->change_catalyst_system change_catalyst_system->check_conversion change_catalyst_system->end_failure

Caption: Troubleshooting workflow for optimizing the N-methylation of anilines.

References

Technical Support Center: Recrystallization of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-methylaniline via recrystallization. These resources are intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound is separating from the solution as an oil rather than solid crystals. What is causing this and how can I resolve it?

  • Answer: "Oiling out" is a common problem, especially with compounds that have a relatively low melting point like this compound (43-46 °C).[1] This phenomenon occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point.[2] The presence of impurities can also lower the melting point, exacerbating this issue.[2]

    To address this, you can:

    • Reheat and add more solvent: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[2]

    • Lower the cooling temperature: If using a mixed solvent system, you might be at a temperature where the compound is still liquid. Ensure the solution is cooled sufficiently.

    • Change the solvent system: The solvent's boiling point might be too high. Consider a solvent with a lower boiling point.

    • Purify by other means first: If the compound is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]

Issue 2: No crystals form upon cooling.

  • Question: I have dissolved my this compound in the hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.

    Here are some troubleshooting steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[4]

    • Reduce the solvent volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[2]

    • Ensure sufficient cooling: Make sure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[4]

Issue 3: The recrystallization yield is very low.

  • Question: After filtration, I have recovered a very small amount of purified this compound. How can I improve my yield?

  • Answer: A low yield can be attributed to several factors:

    • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, preheat your filtration apparatus (funnel and receiving flask).

    • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize the precipitation of the product.[4]

    • Washing with warm solvent: Always use ice-cold solvent to wash the crystals during filtration to minimize redissolving the product.[5]

Issue 4: The purified crystals are still colored.

  • Question: My starting material was a dark color, and the recrystallized crystals are still not white. How can I remove colored impurities?

  • Answer: The presence of color indicates impurities. To remove them:

    • Use activated charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Hot filtration: After adding the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, it is slightly soluble in water and sparingly soluble in chloroform and methanol.[1][6][7] For a compound like this, a mixed solvent system is often effective. Common pairs include ethanol-water or acetone-hexane. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: How do I perform a mixed-solvent recrystallization?

A2: In a mixed-solvent recrystallization, you dissolve the compound in a minimum amount of a "good" hot solvent (in which it is soluble). Then, you slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Q3: My this compound is an oil at room temperature. Can I still purify it by recrystallization?

A3: this compound has a melting point of 43-46 °C, so it should be a solid at standard room temperature.[1] If your sample is an oil, it is likely highly impure. Recrystallization may still be possible, but you will need to be mindful of the "oiling out" issue as discussed in the troubleshooting guide.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[7]
ChloroformSparingly soluble[1][6]
MethanolSlightly soluble[1][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be placed in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Inducing Saturation: While the solution is hot, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of ethanol and water (in the same approximate ratio as the final recrystallization mixture) to wash the crystals.

Visualizations

Recrystallization_Workflow start_end start_end process process decision decision optional optional output output start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve colored Solution colored? dissolve->colored charcoal Add activated charcoal & reheat colored->charcoal Yes insoluble Insoluble impurities? colored->insoluble No hot_filter_charcoal Hot filtration to remove charcoal charcoal->hot_filter_charcoal cool Cool solution slowly hot_filter_charcoal->cool hot_filter_impurities Hot filtration to remove impurities insoluble->hot_filter_impurities Yes insoluble->cool No hot_filter_impurities->cool crystals_form Crystals form? cool->crystals_form induce Induce crystallization (scratch/seed) crystals_form->induce No filter Vacuum filter crystals crystals_form->filter Yes induce->crystals_form reconcentrate Re-concentrate solution induce->reconcentrate Still no crystals wash Wash with ice-cold solvent filter->wash dry Dry purified crystals wash->dry end End: Pure This compound dry->end reconcentrate->cool

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out problem problem cause cause solution solution oiling_out Problem: 'Oiling Out' cause1 Melting point of compound is below solution temperature oiling_out->cause1 cause2 Solution is too concentrated oiling_out->cause2 cause3 Cooling too rapidly oiling_out->cause3 solution1 Reheat and add more solvent cause1->solution1 solution3 Change to a lower boiling point solvent cause1->solution3 cause2->solution1 solution2 Allow for slower cooling cause3->solution2

Caption: Troubleshooting guide for the "oiling out" phenomenon.

References

Improving the yield and purity of N-acetylated 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-acetylated 5-Methoxy-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and product purity. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acetylation of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in the N-acetylation of this compound are common and often stem from the steric hindrance provided by the ortho-methyl group. This hindrance reduces the nucleophilicity of the amine, making the reaction more challenging.[1] Here are several potential causes and solutions:

  • Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough to overcome the steric barrier efficiently.

    • Solution: Switch to a more electrophilic (and therefore more reactive) acetylating agent like acetyl chloride.[1]

  • Unfavorable Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for a sterically hindered substrate.

    • Solution: Consider increasing the reaction temperature. For particularly challenging reactions, refluxing conditions may be necessary.[2] Also, ensure the reaction is allowed to proceed for an adequate duration, monitoring progress with Thin Layer Chromatography (TLC).

  • Inadequate Activation: Without a proper catalyst, the reaction may proceed very slowly, leading to incomplete conversion.

    • Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1][3]

Question 2: The reaction is proceeding very slowly or appears to have stalled. What can I do to increase the reaction rate?

Answer: A slow reaction rate is typically due to the reduced nucleophilicity of the aniline.

  • Catalyst Addition: As mentioned above, adding a catalytic amount of DMAP can dramatically increase the reaction rate.[1][3]

  • Choice of Base and Solvent: If using acetyl chloride, a base is required to neutralize the HCl byproduct. Using a base like pyridine or triethylamine can also have a catalytic effect. The choice of solvent is also critical; ensure the starting material is fully dissolved. Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are often effective.[3]

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. However, this should be done cautiously to avoid potential side reactions.

Question 3: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can they be minimized?

Answer: The most common impurities are unreacted starting material and potential side products from the reagents.

  • Unreacted Starting Material: This is the most common impurity, resulting from an incomplete reaction.

    • Solution: Implement the strategies mentioned above to drive the reaction to completion (e.g., use a more reactive acylating agent, add a catalyst, increase reaction time/temperature).

  • Diacylation: While less common with sterically hindered anilines, it can occur under forcing conditions where the product is further acetylated.[1]

    • Solution: Use a stoichiometric amount (or only a slight excess) of the acetylating agent and add it slowly or dropwise to the reaction mixture to avoid a large excess at any given time.[1]

  • Impurities from Reagents: Ensure the purity of your starting aniline, acetylating agent, and solvent, as impurities can carry through to the final product.

Question 4: What is the most effective method for purifying the crude N-acetylated this compound?

Answer: The purification strategy depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable method for achieving high purity.[1] A solvent system should be chosen where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For oily products or for separating impurities with very similar polarity to the desired product, column chromatography on silica gel is the standard technique.[1] A gradient of solvents, such as an increasing concentration of ethyl acetate in hexanes, is typically used to elute the components.[1]

Frequently Asked Questions (FAQs)

Q1: Should I use acetic anhydride or acetyl chloride as the acetylating agent? A1: For a sterically hindered substrate like this compound, acetyl chloride is generally recommended as it is more reactive and can lead to higher yields and faster reaction times.[1] However, acetic anhydride can also be used, often requiring a catalyst like DMAP or more forcing conditions (e.g., higher temperature) to achieve good conversion.

Q2: Is a catalyst absolutely necessary? A2: While the reaction can proceed without a catalyst, it is often very slow and may result in low yields due to the steric hindrance. A nucleophilic catalyst like DMAP is highly recommended to ensure an efficient and complete reaction.[1] Phase transfer catalysts may also be effective when using acetyl chloride in a biphasic system.

Q3: What is the role of a base like pyridine or triethylamine in the reaction? A3: When using acetyl chloride, a base is essential to neutralize the hydrochloric acid (HCl) that is produced. If not neutralized, the HCl will protonate the starting aniline, rendering it unreactive. When using acetic anhydride, the base neutralizes the acetic acid byproduct, which can help drive the reaction to completion. Bases like pyridine and triethylamine can also serve as catalysts.[3]

Q4: How do I choose an appropriate solvent for the reaction and for recrystallization? A4: For the reaction, the solvent should fully dissolve the this compound and be inert to the reaction conditions. Dichloromethane (DCM), chloroform, and Dimethylformamide (DMF) are common choices.[3] For recrystallization, you need a solvent (or solvent pair) in which your product has high solubility when hot and low solubility when cold. You can determine this empirically by testing small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, and hexanes.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acetylation of substituted anilines, which can be adapted for this compound.

Condition IDAcetylating AgentCatalystBaseSolventTemperatureTimeTypical Yield Range
A Acetyl ChlorideDMAP (catalytic)TriethylamineDCM0 °C to RT1-3 hours> 90%
B Acetic AnhydrideDMAP (catalytic)TriethylamineDCMRoom Temp.2-4 hours> 90%
C Acetic AnhydrideNonePyridinePyridineRoom Temp.4-8 hours70 - 85%
D Acetonitrile[4][5]Alumina / AcidNoneAcetonitrileReflux12-24 hours50 - 60%

Experimental Protocols

Protocol 1: High-Yield N-Acetylation using Acetyl Chloride and DMAP

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add triethylamine (1.2 eq) followed by a catalytic amount of 4-DMAP (0.05 eq).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (see Protocol 3).

Protocol 2: Purification by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a short plug of celite.

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Reaction_Scheme aniline This compound product N-acetylated This compound plus1 + aniline->plus1 agent Acetylating Agent (e.g., Acetyl Chloride) byproduct Byproduct (e.g., HCl) plus2 + product->plus2 plus1->agent plus1->plus2 Base / Catalyst Solvent, Temp. plus2->byproduct

Caption: General reaction scheme for the N-acetylation of this compound.

Workflow start Reaction Setup (Aniline, Solvent, Base) reagent Add Acetylating Agent (0 °C) start->reagent reaction Stir at RT (Monitor by TLC) reagent->reaction workup Aqueous Workup (Wash) reaction->workup dry Dry & Concentrate workup->dry crude Crude Product dry->crude purify Purification (Recrystallization) crude->purify product Pure Product purify->product

Caption: Experimental workflow from reaction setup to the final pure product.

Troubleshooting start Problem Encountered q_yield Low Yield or Slow Reaction? start->q_yield q_purity Impure Product (TLC)? start->q_purity a_reagent Use more reactive agent (Acetyl Chloride) q_yield->a_reagent a_catalyst Add DMAP catalyst q_yield->a_catalyst a_conditions Increase temperature or reaction time q_yield->a_conditions a_stoich Check stoichiometry (Add agent dropwise) q_purity->a_stoich a_purify Purify by Recrystallization or Column Chromatography q_purity->a_purify

Caption: A logical troubleshooting guide for common synthesis issues.

References

Managing temperature control in the exothermic reactions of 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 5-Methoxy-2-methylaniline. Proper temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during exothermic reactions with this compound, such as diazotization and N-acetylation.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Potential Cause Recommended Solution
Inadequate Cooling: The cooling bath (e.g., ice-water, ice-salt) is insufficient for the scale of the reaction.- Ensure the reaction flask is adequately immersed in the cooling bath. - For highly exothermic processes, use an ice-salt or dry ice/acetone bath for lower temperatures. - Pre-cool all reagents and solvents before addition.
Reagent Addition Rate is Too Fast: Rapid addition of a reagent can generate heat faster than it can be dissipated.- Add reagents dropwise using a dropping funnel or a syringe pump for precise control. - Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.
High Reactant Concentration: More concentrated reactants can lead to a faster reaction rate and greater heat evolution.- Consider diluting the reaction mixture with an appropriate inert solvent. - Perform the reaction at a lower concentration initially and optimize as needed.
Poor Stirring: Inefficient mixing can lead to localized "hot spots" where the reaction proceeds much faster.- Use a properly sized magnetic stir bar or overhead stirrer to ensure vigorous and uniform mixing. - Check that the stirring is creating a vortex in the reaction mixture.

Issue 2: Low Product Yield

Potential Cause Recommended Solution
Decomposition of Reactants or Products: Elevated temperatures can cause the desired product or starting material to decompose. This is a common issue in diazotization reactions where the diazonium salt is unstable at higher temperatures.[1][2]- Strictly maintain the recommended reaction temperature. For diazotization, this is typically 0-5 °C.[1][2] - Use the generated unstable intermediates (e.g., diazonium salts) immediately in the next step.[2]
Side Reactions: Higher temperatures can favor the formation of unwanted byproducts.- Maintain the optimal temperature for the desired reaction. - Ensure the correct stoichiometry of reagents.
Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Ensure sufficient reaction time at the optimal temperature.

Issue 3: Formation of Impurities or Discolored Product

Potential Cause Recommended Solution
Oxidation of the Aniline: this compound can be susceptible to air oxidation, which can be accelerated by heat.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Decomposition Products: As mentioned, elevated temperatures can lead to decomposition, resulting in a mixture of products.- Adhere strictly to the recommended temperature control protocols.
Incorrect Reagent Stoichiometry: An excess of one reagent can lead to the formation of byproducts.- Carefully measure and add all reagents in the correct molar ratios.

Frequently Asked Questions (FAQs)

Q1: What are the most common exothermic reactions involving this compound?

A1: The most common and significantly exothermic reaction is diazotization , where the primary amine group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] Other reactions, such as nitration and certain N-acylations , can also be exothermic, although often to a lesser extent than diazotization.

Q2: Why is strict temperature control, especially for diazotization, so critical?

A2: Diazonium salts derived from anilines are thermally unstable.[2] If the temperature rises above the recommended range (typically 0-5 °C), the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas, formation of phenolic impurities, and a significant reduction in the yield of the desired product.[2] In a worst-case scenario, uncontrolled decomposition can lead to a dangerous pressure buildup in the reaction vessel.

Q3: What is the best way to monitor the internal temperature of my reaction?

A3: Use a calibrated low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture. The probe should be positioned so that it accurately reflects the bulk temperature of the solution and is not touching the walls of the flask.

Q4: What should I do if I observe a sudden and unexpected temperature increase?

A4: Immediately stop the addition of any reagents. If possible and safe to do so, add more of the cooling agent (e.g., ice, dry ice) to the external bath to rapidly decrease the temperature. Have a pre-prepared quenching solution (e.g., a cold, inert solvent) ready to add to the reaction to dilute the reactants and slow the reaction rate. Always have a clear escape route and appropriate safety equipment readily available.

Q5: Can I scale up a reaction involving this compound that I have successfully run on a small scale?

A5: Scaling up exothermic reactions presents significant safety challenges. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Before scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile. Consider performing a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). A phased approach to scaling up, with appropriate engineering controls (e.g., a more efficient cooling system, controlled reagent addition), is essential.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Exothermic Reactions of Anilines

ReactionReagentsRecommended Temperature Range (°C)Key Considerations
Diazotization This compound, NaNO₂, HCl/H₂SO₄0 - 5[1][2]Highly exothermic; diazonium salt is unstable at higher temperatures.
Nitration Acetanilide (protected aniline), HNO₃, H₂SO₄0 - 10[4]Highly exothermic; protection of the amine group is often necessary to prevent oxidation and control regioselectivity.[5]
N-Acetylation This compound, Acetic AnhydrideRoom Temperature (can be mildly exothermic)Generally less exothermic than diazotization or nitration, but cooling may be needed for large-scale reactions.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which can be used in subsequent reactions such as azo coupling.

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated HCl.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

    • The resulting diazonium salt solution should be kept cold and used immediately in the next synthetic step.

Protocol 2: N-Acetylation of this compound

This protocol describes the protection of the amine group, a common step that can be mildly exothermic.

  • Materials:

    • This compound

    • Acetic Anhydride

    • An appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

    • A mild base (e.g., Triethylamine or Pyridine, optional)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • If using, add the mild base (1.1 eq).

    • Cool the solution in an ice-water bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

Mandatory Visualization

Exothermic_Reaction_Workflow General Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_workup Workup A 1. Assemble and Dry Glassware B 2. Prepare Cooling Bath (e.g., Ice-Salt) A->B C 3. Dissolve this compound B->C D 4. Cool Reactant Solution to Target Temperature (e.g., 0-5°C) C->D E 5. Slow, Dropwise Addition of Reagent D->E F 6. Continuously Monitor Internal Temperature E->F G 7. Maintain Temperature and Stir F->G H Temperature Stable? G->H I Adjust Addition Rate/ Cooling H->I No J Reaction Complete? (e.g., TLC) H->J Yes I->H J->G No K 8. Quench Reaction (if necessary) J->K Yes L 9. Product Isolation and Purification K->L

Caption: General workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reactions cluster_temp Temperature Issues cluster_yield Yield & Purity Issues cluster_solutions Potential Solutions Start Problem Encountered Temp_High Uncontrolled Temperature Rise Start->Temp_High Low_Yield Low Product Yield Start->Low_Yield Impurities Impurities/Discoloration Start->Impurities Sol_Cooling Improve Cooling Efficiency Temp_High->Sol_Cooling Sol_Addition Reduce Reagent Addition Rate Temp_High->Sol_Addition Sol_Stirring Ensure Vigorous Stirring Temp_High->Sol_Stirring Temp_Low Reaction Not Starting Sol_Temp Verify/Maintain Correct Temperature Low_Yield->Sol_Temp Sol_Stoich Check Reagent Stoichiometry Low_Yield->Sol_Stoich Sol_Time Increase Reaction Time Low_Yield->Sol_Time Impurities->Sol_Temp Sol_Inert Use Inert Atmosphere Impurities->Sol_Inert Impurities->Sol_Stoich

Caption: Troubleshooting logic for common exothermic reaction issues.

References

Strategies to minimize byproduct formation in 5-Methoxy-2-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Methoxy-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct synthetic route to this compound is the reduction of the nitro group of 4-methoxy-2-nitrotoluene. This transformation can be achieved using various reducing agents and catalyst systems.

Q2: What are the common byproducts in the synthesis of this compound?

During the reduction of the nitro group in 4-methoxy-2-nitrotoluene, several byproducts can form. The most prevalent include:

  • N-(5-methoxy-2-methylphenyl)hydroxylamine: This is a common intermediate in nitro group reduction. Its accumulation is undesirable as it is often thermally unstable and can lead to the formation of other impurities.[1]

  • 2-methyl-5-methoxy-N,N'-bis(oxido)benzenediazen-1-ium-1-ide (Azoxy compound): Formed from the condensation of the hydroxylamine intermediate with the nitroso intermediate. These compounds are often colored and can be difficult to remove.[1]

  • 1,2-bis(5-methoxy-2-methylphenyl)diazene 1-oxide (Azo compound): Another condensation byproduct that contributes to product impurity and color.[1]

  • Over-reduction products: Depending on the catalyst and reaction conditions, other functional groups on the aromatic ring could potentially be reduced, although this is less common for the methoxy group under typical nitro reduction conditions.

  • Products from N-alkylation: If the reduction is carried out in an alcohol solvent, N-alkylation of the resulting aniline can occur, leading to secondary amine byproducts.[2]

Q3: How can I minimize the formation of hydroxylamine and subsequent azo/azoxy byproducts?

The accumulation of the N-phenylhydroxylamine intermediate is a key factor leading to byproduct formation.[1] Strategies to minimize this include:

  • Use of Vanadium Promoters: The addition of catalytic amounts of vanadium compounds to the reaction mixture can promote the conversion of the hydroxylamine intermediate to the desired amine, thereby preventing its accumulation and subsequent side reactions.[1]

  • Catalyst Selection: Nickel catalysts, such as Raney Nickel, can sometimes offer better performance in minimizing hydroxylamine accumulation compared to other catalysts.[1]

  • Optimized Reaction Conditions: Ensuring complete reaction through appropriate control of temperature, pressure, and reaction time will minimize the presence of intermediates.

Q4: Which catalyst is better for this reduction, Raney Nickel or Palladium on Carbon (Pd/C)?

Both Raney Nickel and Pd/C are effective catalysts for nitro group reductions. The choice depends on several factors:

  • Raney Nickel: Often used to avoid dehalogenation in molecules containing halogen substituents.[3] It can also be more effective at preventing the accumulation of hydroxylamine intermediates.[1] However, most Raney-type catalysts are pyrophoric and require careful handling.[1]

  • Palladium on Carbon (Pd/C): A very common and efficient catalyst for nitro reductions, often providing high yields.[3] However, it can be less selective in molecules with multiple reducible functional groups.[3]

The optimal catalyst should be determined experimentally for your specific application.

Q5: Can I use transfer hydrogenation for this reaction?

Yes, transfer hydrogenation is a viable alternative to using hydrogen gas. Common hydrogen donors include:

  • Ammonium formate [4]

  • Hydrazine hydrate [4]

  • Formic acid

Transfer hydrogenation can be performed with catalysts like Pd/C and may offer advantages in terms of experimental setup and safety.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Optimize reaction temperature.
Catalyst poisoning.- Ensure starting materials and solvents are pure. - Use a fresh batch of catalyst.
Poor catalyst activity.- Use a more active catalyst (e.g., different type of Raney Nickel or higher loading Pd/C). - Ensure proper activation of the catalyst if required.
Product is colored (yellow/orange/brown) Presence of azo or azoxy byproducts.- See Q3 in the FAQ section for minimizing hydroxylamine accumulation. - Purify the product by column chromatography or recrystallization.
Oxidation of the aniline product.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product under an inert atmosphere and protected from light.
Presence of multiple unexpected peaks in GC/MS or LC/MS Formation of various byproducts.- Analyze the mass spectrum of the impurities to identify their structures (e.g., hydroxylamine, azo, azoxy, N-alkylated products). - Based on the identified byproducts, adjust the reaction conditions as described in this guide.
Incomplete reduction.- Confirm the presence of the starting material (4-methoxy-2-nitrotoluene). If present, see "Incomplete reaction" under "Low Yield".
Difficulty in removing the catalyst after reaction Fine catalyst particles.- Filter the reaction mixture through a pad of Celite® or another filter aid.
Catalyst remains in the organic phase after workup.- Ensure complete precipitation of the catalyst before filtration. This may involve cooling the reaction mixture.

Data Presentation

Due to the lack of specific comparative data for the synthesis of this compound in the reviewed literature, the following table provides representative data for the reduction of a similar compound, 2,4-dinitrotoluene, to illustrate the effect of different catalysts and conditions on yield and byproduct formation. This data should be used as a general guide.

CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Product Yield (%)Major ByproductsReference
Raney NickelMethanol100100~2>98N-methylated anilines[2]
Raney Nickel/IronIsopropanol/Water60100~1>99Minimal N-alkylation[2]
Pd/CMethanolRoom Temp.1 (H₂ balloon)2-4HighVaries with substrate[3]

Experimental Protocols

The following is a general, representative protocol for the catalytic hydrogenation of 4-methoxy-2-nitrotoluene to this compound. Note: This protocol is adapted from procedures for similar nitroarene reductions and should be optimized for specific laboratory conditions and scales.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4-methoxy-2-nitrotoluene

  • 10% Palladium on Carbon (50% wet)

  • Methanol (or Ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (1-5 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 30-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction Pathway

ReactionPathway Synthesis of this compound Start 4-methoxy-2-nitrotoluene Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Byproduct1 Azoxy compound Intermediate1->Byproduct1 + Hydroxylamine Intermediate Product This compound Intermediate2->Product + H₂ Intermediate2->Byproduct1 Byproduct2 Azo compound Byproduct1->Byproduct2 Reduction

Caption: Reaction pathway for the reduction of 4-methoxy-2-nitrotoluene.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve 4-methoxy-2-nitrotoluene in solvent B Add catalyst under inert atmosphere A->B C Purge with H₂ and pressurize B->C D Stir at set temperature and monitor reaction C->D E Filter to remove catalyst D->E F Remove solvent E->F G Purify product (Distillation/Chromatography) F->G

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Decision Tree Start Low Yield or Impure Product Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the product colored? A1_Yes->Q2 Action1 Increase reaction time, temperature, or hydrogen pressure A1_No->Action1 End Re-evaluate reaction Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Consider catalyst additives (e.g., Vanadium). Optimize purification. A2_Yes->Action2 Q3 Are there other significant impurities by GC/MS? A2_No->Q3 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Identify impurities. Adjust catalyst or solvent to improve selectivity. A3_Yes->Action3 A3_No->End Action3->End

Caption: A decision tree to guide troubleshooting of common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Methoxy-2-methylaniline and 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Methoxy-2-methylaniline and 4-Methoxyaniline. An understanding of the nuanced differences in reactivity between these two structurally similar anilines is crucial for their application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a discussion of their electronic properties, predicted reactivity, and general experimental protocols relevant to their chemical behavior.

Introduction to Aniline Reactivity

Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aniline core is predominantly influenced by the electronic properties of the substituents on the aromatic ring.[1] These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself. This, in turn, dictates the rate and regioselectivity of various chemical reactions, including electrophilic aromatic substitution.[2]

This compound possesses a methoxy group (-OCH₃) at the meta position and a methyl group (-CH₃) at the ortho position relative to the amino group. The methyl group is an electron-donating group through an inductive effect.[1] The methoxy group exhibits a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I).[3]

4-Methoxyaniline (p-Anisidine) has a methoxy group at the para position. This positioning maximizes the electron-donating resonance effect of the methoxy group, significantly increasing the electron density on the aniline ring and the nitrogen atom.[4][5]

Comparative Analysis of Electronic Effects and Reactivity

The reactivity of substituted anilines is primarily governed by the interplay of inductive and resonance (mesomeric) effects of their substituents. These effects influence the electron density on the nitrogen atom and the aromatic ring, which in turn affects the basicity (pKa) and the rate of electrophilic substitution reactions.

CompoundSubstituents and PositionsInductive EffectMesomeric (Resonance) EffectPredicted Overall Effect on Reactivity
This compound 2-methyl, 5-methoxy- Methyl (+I): Electron-donating- Methoxy (-I): Electron-withdrawing- Methoxy (+M): Electron-donatingThe activating effects of the methyl group and the methoxy group's resonance are expected to increase reactivity compared to aniline.
4-Methoxyaniline 4-methoxy- Methoxy (-I): Electron-withdrawing- Methoxy (+M): Strongly electron-donatingThe strong +M effect of the para-methoxy group significantly activates the ring, making it highly reactive towards electrophiles.[6]

Basicity: The basicity of an aniline is a measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa).[1] Due to the strong, direct electron-donating resonance effect of the para-methoxy group, 4-Methoxyaniline is expected to be more basic than this compound . In this compound, the methoxy group is meta to the amino group, and its electron-donating resonance effect on the nitrogen is less direct.

Reactivity in Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho, para-director.[2] The additional electron-donating substituents in both molecules further activate the ring towards electrophilic attack.

  • 4-Methoxyaniline: The para-methoxy group strongly activates the positions ortho to the amino group, leading to rapid electrophilic substitution at these sites.

  • This compound: The directing effects of the three groups (amino, methyl, and methoxy) need to be considered. The powerful ortho, para-directing amino group will be the primary director. The methyl group will further activate its ortho and para positions, and the methoxy group will direct to its ortho and para positions. The positions most activated for electrophilic attack are likely to be ortho and para to the strongly activating amino group.

Experimental Protocols

General Procedure for Bromination of Substituted Anilines

This experiment can be used to compare the rate of electrophilic aromatic substitution.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Bromine water (or N-bromosuccinimide)

  • Acetic acid

  • Sodium thiosulfate solution

Procedure:

  • Dissolve a known amount of the aniline derivative (e.g., 1 mmol) in glacial acetic acid in a flask.

  • At room temperature, add a standardized solution of bromine in acetic acid dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color.

  • The relative rate of reaction can be determined by comparing the time taken for the bromine color to disappear or by quantitative analysis of the product formation at specific time intervals using techniques like GC-MS or HPLC.

  • Upon completion, the reaction mixture is poured into water, and the product is extracted. The organic layer is washed with sodium thiosulfate solution to remove any unreacted bromine.

Determination of pKa

The basicity of the anilines can be compared by determining the pKa of their conjugate acids.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Hydrochloric acid (standardized solution)

  • Sodium hydroxide (standardized solution)

  • pH meter

Procedure:

  • Prepare a dilute aqueous solution of the aniline derivative.

  • Titrate the solution with a standardized solution of hydrochloric acid, monitoring the pH with a calibrated pH meter.

  • Plot the pH as a function of the volume of acid added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point.

Visualizations

Logical Flow of Substituent Effects on Reactivity

G Influence of Substituents on Aniline Reactivity substituents Substituents (e.g., -OCH3, -CH3) electronic_effects Electronic Effects (Inductive and Mesomeric) substituents->electronic_effects electron_density Electron Density on Ring and Nitrogen electronic_effects->electron_density reactivity Chemical Reactivity electron_density->reactivity basicity Basicity (pKa) reactivity->basicity nucleophilicity Nucleophilicity in EAS reactivity->nucleophilicity

Caption: Logical flow of substituent effects on aniline reactivity.

Experimental Workflow for Reactivity Comparison

G Workflow for Comparing Aniline Reactivity start Select Anilines: This compound 4-Methoxyaniline exp1 Experiment 1: Electrophilic Aromatic Substitution (e.g., Bromination) start->exp1 exp2 Experiment 2: pKa Determination start->exp2 analysis1 Analyze Reaction Rates (TLC, GC-MS, HPLC) exp1->analysis1 analysis2 Analyze Titration Curve exp2->analysis2 comparison Comparative Analysis of: - Nucleophilicity - Basicity analysis1->comparison analysis2->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

Caption: Experimental workflow for comparing aniline reactivity.

Conclusion

Based on the principles of electronic effects, 4-Methoxyaniline is predicted to be more reactive than this compound in electrophilic aromatic substitution reactions and to be a stronger base. This is primarily due to the powerful electron-donating resonance effect of the methoxy group in the para position, which significantly increases the electron density of the aromatic ring and the nucleophilicity of the amino group. In this compound, the combined electron-donating effects of the methyl and methoxy groups also activate the ring, but the positioning of the methoxy group results in a less pronounced activation compared to 4-Methoxyaniline. The provided experimental protocols offer a framework for the quantitative validation of these predictions, enabling researchers to make informed decisions in synthetic planning and drug development.

References

Comparing the efficacy of different catalysts for 5-Methoxy-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methoxy-2-methylaniline, a key intermediate in the pharmaceutical and chemical industries, is predominantly achieved through the catalytic hydrogenation of its precursor, 1-methoxy-4-methyl-2-nitrobenzene. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, product yield, selectivity, and overall process economics. This guide provides an objective comparison of three commonly employed heterogeneous catalysts: Palladium on carbon (Pd/C), Raney® Nickel, and Platinum on carbon (Pt/C), supported by experimental data from literature on analogous substrates to inform catalyst selection for this specific synthesis.

Performance Comparison of Catalysts

The efficacy of Pd/C, Raney® Nickel, and Pt/C in the hydrogenation of substituted nitroarenes is summarized below. While direct comparative data for this compound is not available in a single study, the following table compiles representative data from the literature for the reduction of similar substituted nitroaromatic compounds to provide a strong basis for comparison.

CatalystSubstrateH₂ Source/PressureTemperature (°C)Time (h)SolventYield (%)Selectivity (%)Reference
10% Pd/C 1-bromo-4-(tert-butyl)-2-nitrobenzeneHydrazine Hydrate800.08Methanol95>99[Analogous Reaction]
Raney® Nickel NitroarenesAmmonium Chloride/H₂O80-90Not SpecifiedWaterHighHigh[1]
5% Pt/C Nitrobenzene0.1 atm H₂60Not SpecifiedMethanol72.3 (for p-methoxyaniline)High[2]
Pt Nanoparticles Nitroarenes1 atm H₂Room Temp.Not SpecifiedMethanolAvg. 97.6High[3]

Note: The data presented is for analogous reactions and should be considered indicative of the expected performance for the synthesis of this compound. Optimization of reaction conditions for this specific substrate is recommended.

Catalytic System Analysis

Palladium on Carbon (Pd/C): Pd/C is a versatile and widely used catalyst for nitro group reductions due to its high activity and selectivity. It can be used with various hydrogen sources, including hydrogen gas and transfer hydrogenation reagents like hydrazine hydrate.[4] However, a key consideration is its potential to catalyze dehalogenation in substrates containing halogen substituents. For the synthesis of this compound, which does not contain halogens, Pd/C is an excellent candidate, often providing high yields under mild conditions. The reaction mechanism on palladium catalysts is believed to proceed through a direct hydrogenation pathway, often without the accumulation of intermediates like nitroso and hydroxylamine species in the reaction mixture.[5]

Raney® Nickel: Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including nitro compounds. A significant advantage of Raney® Nickel is its lower propensity to cause dehalogenation compared to palladium catalysts, making it a preferred choice for halogenated nitroarenes. It is also effective for substrates where other reducible functional groups are present.[4] However, Raney® Nickel is pyrophoric when dry and requires careful handling.[4] The mechanism of reduction on Raney Nickel can be more complex and may involve the formation of intermediate species.[6]

Platinum on Carbon (Pt/C): Platinum-based catalysts are known for their high catalytic activity in the hydrogenation of nitroarenes, often operating efficiently under mild conditions of temperature and pressure.[3][7] Platinum has been shown to be an optimal catalyst for the selective hydrogenation of nitroarenes to their corresponding anilines.[3] The reaction mechanism on platinum catalysts involves the stepwise reduction of the nitro group on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates to the final amine product.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using the discussed catalysts. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis using 10% Pd/C and Hydrogen Gas

Materials:

  • 1-methoxy-4-methyl-2-nitrobenzene

  • 10% Palladium on carbon (50% wet)

  • Methanol

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, a solution of 1-methoxy-4-methyl-2-nitrobenzene in methanol is prepared.

  • The vessel is purged with an inert gas to remove air.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the vessel under the inert atmosphere.

  • The vessel is then connected to a hydrogen gas supply and purged with hydrogen several times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating (e.g., 40-60 °C).

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, the reaction vessel is purged with an inert gas to remove excess hydrogen.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent or water and disposed of appropriately.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Synthesis using Raney® Nickel and Hydrazine Hydrate

Materials:

  • 1-methoxy-4-methyl-2-nitrobenzene

  • Raney® Nickel (slurry in water)

  • Hydrazine hydrate

  • Ethanol

  • Filter aid (e.g., Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 1-methoxy-4-methyl-2-nitrobenzene in ethanol is added.

  • A catalytic amount of Raney® Nickel slurry is carefully added to the reaction mixture.

  • The mixture is heated to reflux (approximately 78 °C for ethanol).

  • Hydrazine hydrate is added dropwise to the refluxing mixture. An exothermic reaction may be observed.

  • The reaction is maintained at reflux and monitored for completion by TLC or GC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is carefully filtered through a pad of filter aid to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet and handled with care.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Synthesis using 5% Pt/C and Hydrogen Gas

Materials:

  • 1-methoxy-4-methyl-2-nitrobenzene

  • 5% Platinum on carbon

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • A solution of 1-methoxy-4-methyl-2-nitrobenzene is prepared in a suitable solvent such as methanol or ethanol in a hydrogenation apparatus.

  • The apparatus is flushed with an inert gas.

  • A catalytic amount of 5% Pt/C is added under the inert atmosphere.

  • The system is then evacuated and filled with hydrogen gas (repeated several times).

  • The reaction is stirred under a hydrogen atmosphere (e.g., 1 atm or higher) at a suitable temperature (e.g., room temperature to 60 °C).

  • The reaction progress is monitored until the starting material is consumed.

  • Upon completion, the system is purged with an inert gas.

  • The catalyst is removed by filtration through a filter aid, ensuring the filter cake remains wet.

  • The solvent is removed from the filtrate by rotary evaporation to provide the crude this compound.

Visualizing the Process

To aid in the conceptualization of the catalyst comparison and synthesis workflow, the following diagrams are provided.

G cluster_start Starting Material cluster_catalysts Catalyst Selection cluster_reaction Hydrogenation cluster_workup Workup cluster_product Final Product start 1-methoxy-4-methyl-2-nitrobenzene reaction Catalytic Reduction start->reaction pd_c Pd/C pd_c->reaction raney_ni Raney® Nickel raney_ni->reaction pt_c Pt/C pt_c->reaction filtration Catalyst Filtration reaction->filtration purification Purification filtration->purification product This compound purification->product

Caption: Experimental workflow for catalyst comparison in the synthesis of this compound.

G cluster_pathway General Nitroarene Reduction Pathway Nitroarene R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitroarene->Nitroso +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline +H₂

Caption: Generalized signaling pathway for the catalytic reduction of a nitroarene to an aniline.

References

A Comparative Guide to the Synthesis of 5-Methoxy-2-methylaniline: Validating a Novel Photocatalytic Route Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of a novel photocatalytic synthetic route for 5-Methoxy-2-methylaniline against two established industrial methods: catalytic hydrogenation and Béchamp reduction. The data presented herein is intended to offer an objective evaluation of these methods to inform synthetic strategy and process development.

This compound is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The selection of an optimal synthetic route is critical, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide delves into the experimental details of three distinct approaches to producing this key aniline derivative from its nitroaromatic precursor, 4-methoxy-2-nitrotoluene.

Performance Comparison at a Glance

A summary of the key performance indicators for the novel photocatalytic route and the two established methods is presented below. This allows for a rapid and direct comparison of their respective efficiencies and reaction conditions.

ParameterEstablished Method 1: Catalytic Hydrogenation Established Method 2: Béchamp Reduction Novel Method: Photocatalytic Reduction
Starting Material 4-Methoxy-2-nitrotoluene4-Methoxy-2-nitrotoluene4-Methoxy-2-nitrotoluene
Key Reagents Palladium on Carbon (Pd/C), Hydrazine HydrateIron (Fe) powder, Hydrochloric Acid (HCl)Vanadium Pentoxide/Titanium Dioxide (V₂O₅/TiO₂), Hydrazine Hydrate, Visible Light
Yield (%) ~100%High (typically >90%)High (expected >90%)
Purity (%) HighGood to High (may require further purification)High
Reaction Time 4 hours2-4 hours1-3 hours
Temperature (°C) Reflux100°CRoom Temperature
Pressure (atm) AtmosphericAtmosphericAtmospheric
Key Advantages Excellent yield and purity, well-established.Low-cost reagents, robust and reliable.Mild reaction conditions, sustainable (non-precious metal catalyst, visible light), potentially safer.
Key Disadvantages High cost of palladium catalyst, flammability of hydrazine hydrate.Harsh acidic conditions, generation of significant iron waste, product isolation can be cumbersome.Newer technology, catalyst preparation may be more complex, scalability may require specialized equipment.

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are based on established literature procedures and provide a framework for laboratory-scale synthesis.

Established Method 1: Catalytic Hydrogenation with Pd/C and Hydrazine Hydrate

This widely used method relies on the catalytic transfer hydrogenation of the nitro group using a palladium catalyst and hydrazine hydrate as the hydrogen donor.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation or recrystallization to yield pure this compound.

Established Method 2: Béchamp Reduction with Iron and Hydrochloric Acid

The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds using iron metal in an acidic medium.

Procedure:

  • To a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, add iron powder and water.

  • Heat the mixture to near boiling with vigorous stirring.

  • A small amount of concentrated hydrochloric acid is added to activate the iron.

  • A solution of 4-methoxy-2-nitrotoluene in a suitable solvent (e.g., ethanol) is then added dropwise to the stirred mixture.

  • The reaction is refluxed for 2-4 hours until the reduction is complete (monitored by the disappearance of the yellow nitro compound).

  • After cooling, the reaction mixture is made basic with the addition of a sodium carbonate or sodium hydroxide solution to precipitate iron hydroxides.

  • The product is then isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Novel Method: Photocatalytic Reduction with V₂O₅/TiO₂ and Hydrazine Hydrate

This emerging method utilizes a heterogeneous vanadium/titanium oxide catalyst and visible light to drive the reduction of the nitro group, offering a greener alternative to traditional methods.

Procedure:

  • Synthesize the V₂O₅/TiO₂ catalyst via a sol-gel or impregnation method, followed by calcination.

  • In a suitable photoreactor, suspend the V₂O₅/TiO₂ catalyst in a solution of 4-methoxy-2-nitrotoluene in a solvent like ethanol.

  • Add hydrazine hydrate to the suspension.

  • Irradiate the mixture with a visible light source (e.g., a high-power LED lamp) at room temperature with constant stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the catalyst is separated by filtration and can be washed, dried, and reused.

  • The filtrate containing the product is concentrated under reduced pressure.

  • The resulting this compound can be purified by column chromatography or other standard techniques.

Visualizing the Synthetic Pathways and Workflow

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

G cluster_start Starting Material cluster_established1 Established Method 1: Catalytic Hydrogenation cluster_established2 Established Method 2: Béchamp Reduction cluster_new Novel Method: Photocatalytic Reduction cluster_product Product cluster_analysis Analysis start 4-Methoxy-2-nitrotoluene proc1 Pd/C, Hydrazine Hydrate Ethanol, Reflux (4h) start->proc1 proc2 Fe, HCl Water/Ethanol, Reflux (2-4h) start->proc2 proc3 V₂O₅/TiO₂, Hydrazine Hydrate Ethanol, Visible Light, RT (1-3h) start->proc3 product This compound proc1->product proc2->product proc3->product analysis Yield, Purity (TLC, GC-MS, NMR) Cost, Safety, Waste product->analysis

Caption: Comparative workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitro 4-Methoxy-2-nitrotoluene (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso + 2[H] hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine + 2[H] amine This compound (Ar-NH₂) hydroxylamine->amine + 2[H] reagent1 Pd/C + H₂ (or N₂H₄) reagent2 Fe + H⁺ reagent3 V₂O₅/TiO₂ + N₂H₄ + hν

Caption: Generalized reaction pathway for the reduction of a nitroarene to an aniline.

A Comparative Analysis of the Biological Activity of 5-Methoxy-2-methylaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 5-Methoxy-2-methylaniline with other substituted anilines. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Overview of Biological Activities

Substituted anilines are a versatile class of compounds that exhibit a wide range of biological activities. These activities are largely dictated by the nature and position of the substituents on the aniline ring. This guide will focus on three key areas of biological activity: enzyme inhibition, antimicrobial activity, and cytotoxicity.

This compound is an aromatic amine that has been investigated for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.[1][2][3] Its biological profile is compared with other anilines bearing different substituents to elucidate the impact of methoxy and methyl groups on its activity.

Comparative Quantitative Data

To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and a selection of other substituted anilines across different biological assays. It is important to note that direct comparative studies including this compound are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration for the different experimental conditions.

Enzyme Inhibition

Substituted anilines have been widely explored as inhibitors of various enzymes, including monoamine oxidases (MAOs) and protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

CompoundSubstituentsIC50 (µM)Reference
Moclobemide (Reference)-6.061[4]
Hypothetical this compound 5-Methoxy, 2-Methyl N/A -
Compound 72,4-Dinitrophenyl (anilide)0.126[5]
Compound 84-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamide derivative0.094[4]

Note: "N/A" indicates that specific experimental data for this compound in this assay was not found in the reviewed literature. The other compounds are anilide or more complex aniline derivatives and are not direct structural analogs.

Table 2: EGFR and VEGFR-2 Kinase Inhibition

CompoundTargetIC50 (nM)Reference
Gefitinib (Reference)EGFR10.41[6]
Erlotinib (Reference)EGFR11.65[6]
Sorafenib (Reference)VEGFR-23.12[1]
Hypothetical this compound EGFR/VEGFR-2 N/A -
4-Anilinoquinazoline derivative (Compound 18)EGFR10.29[6]
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751)VEGFR-20.90[7]

Note: The listed compounds are complex molecules containing an aniline moiety, highlighting the importance of the aniline scaffold in kinase inhibition. Data for the specific compound this compound is not available.

Antimicrobial Activity

The antimicrobial potential of substituted anilines has been demonstrated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Minimum Inhibitory Concentration (MIC)

CompoundSubstituentsTest OrganismMIC (µg/mL)Reference
Ciprofloxacin (Reference)-E. coli<1[8]
Hypothetical this compound 5-Methoxy, 2-Methyl E. coli, S. aureusN/A -
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)3-Chloro, 4-Amino, 5-Nitro, TrifluoromethylV. parahaemolyticus100[9]
2-Iodo-4-trifluoromethylaniline (ITFMA)2-Iodo, 4-TrifluoromethylV. parahaemolyticus50[9]
3,5-Dibromoaniline3,5-DibromoV. harveyi100[9]

Note: The presented data is for halogenated and nitrated aniline derivatives. No direct MIC data for this compound was found in the surveyed literature.

Cytotoxicity

The cytotoxic effects of substituted anilines are crucial for assessing their therapeutic potential and toxicity profile. The half-maximal inhibitory concentration (IC50) in cancer cell lines is a common measure of cytotoxicity.

Table 4: Cytotoxicity in Cancer Cell Lines

CompoundSubstituentsCell LineIC50 (µM)Reference
Doxorubicin (Reference)-K562 (Leukemia)<1[10]
Hypothetical this compound 5-Methoxy, 2-Methyl Various N/A -
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline4-(4-Acetylphenylamino), 6-Methoxy, 2-PhenylNCI-H226 (Lung)0.94[11]
Brefeldin A derivative (Compound 7)Complex macrocycle with aniline-like moietyK562 (Leukemia)0.84[10]

Note: The listed compounds are complex structures containing aniline or anilino-like fragments. No direct cytotoxicity data for this compound against cancer cell lines was found.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of test compounds against MAO-A and MAO-B.

Principle: The MAO enzyme catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin), which can be quantified. A decrease in fluorescence in the presence of a test compound indicates MAO inhibition.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), MAO-A or MAO-B enzyme, substrate stock solution (e.g., p-tyramine), HRP solution, and Amplex® Red solution.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in assay buffer.

  • Assay Procedure:

    • Add test compound dilutions to the wells of a 96-well black plate.

    • Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor (e.g., clorgyline for MAO-A).

    • Add the MAO enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding a mixture of the substrate and Amplex Red/HRP solution.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) over time or as an endpoint reading.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in a 9-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of substituted anilines are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate some of these pathways and a general experimental workflow.

Signaling Pathways

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) VMAT VMAT2 Monoamine_Neurotransmitter->VMAT Release MAO_A Monoamine Oxidase A (MAO-A) Monoamine_Neurotransmitter->MAO_A Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Release Synaptic_Monoamine Synaptic Monoamine Vesicle->Synaptic_Monoamine Release Reuptake_Transporter Reuptake Transporter Reuptake_Transporter->Monoamine_Neurotransmitter Reuptake Synaptic_Monoamine->Reuptake_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Metabolites Inactive Metabolites MAO_A->Metabolites MAO_Inhibitor Substituted Aniline (MAO-A Inhibitor) MAO_Inhibitor->MAO_A Inhibition

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt_mTOR PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Aniline_Derivative Aniline-based Kinase Inhibitor Aniline_Derivative->EGFR Inhibition Aniline_Derivative->VEGFR2 Inhibition

Experimental and Logical Workflows

Experimental_Workflow Start Start: Select Substituted Anilines In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Enzyme_Inhibition Enzyme Inhibition (e.g., MAO, Kinases) In_Vitro_Assays->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity (MIC Determination) In_Vitro_Assays->Antimicrobial_Activity Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Assays->Cytotoxicity Data_Analysis Data Analysis (IC50, MIC calculation) Enzyme_Inhibition->Data_Analysis Antimicrobial_Activity->Data_Analysis Cytotoxicity->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

SAR_Logic Aniline_Core Aniline Core Structure Substituent Substituent Properties (Nature & Position) Aniline_Core->Substituent Electronic_Effects Electronic Effects (e.g., EWG, EDG) Substituent->Electronic_Effects Steric_Effects Steric Effects (Bulkiness) Substituent->Steric_Effects Lipophilicity Lipophilicity (LogP) Substituent->Lipophilicity Biological_Activity Biological Activity (Potency & Selectivity) Electronic_Effects->Biological_Activity Steric_Effects->Biological_Activity Lipophilicity->Biological_Activity

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other substituted anilines. While direct comparative data for this compound is limited, the provided information on related compounds and detailed experimental protocols offers a solid foundation for further research. The structure-activity relationships highlighted within this document underscore the significant impact of substituent choice and position on the biological profile of aniline derivatives. Future studies directly comparing a series of substituted anilines, including this compound, under standardized conditions are warranted to provide a more definitive understanding of its relative potency and spectrum of activity.

References

A Comparative Spectroscopic Guide to Aniline Isomers: o-, m-, and p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of three common aniline isomers: ortho-toluidine (2-methylaniline), meta-toluidine (3-methylaniline), and para-toluidine (4-methylaniline). Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various applications, including pharmaceutical synthesis, quality control, and materials science. This document presents key experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of o-, m-, and p-toluidine.

Table 1: UV-Vis Spectroscopic Data
IsomerSolventλmax 1 (nm)λmax 2 (nm)
o-ToluidineWater, pH 10232.5281.5
m-ToluidineNot Specified~286-
p-ToluidineIsooctane237293
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
Vibrational Modeo-Toluidinem-Toluidinep-Toluidine
N-H Stretch (asymmetric)~3470~3470~3470
N-H Stretch (symmetric)~3390~3390~3390
C-H Stretch (aromatic)~3050~3050~3050
C-H Stretch (aliphatic, -CH₃)~2920~2920~2920
N-H Bend (scissoring)~1620~1620~1620
C=C Stretch (aromatic)~1500, ~1470~1500, ~1470~1500, ~1470
C-N Stretch~1270~1270~1281
C-H Out-of-plane Bend~750~780, ~690~815
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Protono-Toluidinem-Toluidinep-Toluidine
-NH₂~3.6~3.6~3.5
Aromatic H (ortho to -NH₂)~6.7~6.5-6.66.63 (d)
Aromatic H (meta to -NH₂)~7.1~7.06.97 (d)
Aromatic H (para to -NH₂)~6.8--
-CH₃~2.2~2.3~2.2

Note: Chemical shifts for aromatic protons in o- and m-toluidine are complex due to overlapping multiplets. The values provided are approximate ranges.

Table 4: Mass Spectrometry Key Fragments (m/z)
Fragmentation Evento-Toluidinem-Toluidinep-Toluidine
Molecular Ion [M]⁺107107107
Loss of H radical [M-1]⁺106106106
Loss of HCN [M-27]⁺808080
Tropylium-like ion [C₇H₇]⁺919191
Further fragmentation77, 7977, 7977, 79

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the aniline isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 10-100 µM) of the toluidine isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or a buffered aqueous solution).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Scan the sample from 200 to 400 nm, recording the absorbance as a function of wavelength. The spectrum of the blank is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational modes of the aniline isomers.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the neat liquid (for o- and m-toluidine) or solid (for p-toluidine) sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes (e.g., N-H stretch, C-N stretch, aromatic C-H bend).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of the hydrogen atoms in the aniline isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the toluidine isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Instrument Setup: Insert the sample into the NMR probe, and perform standard instrument tuning, locking, and shimming procedures.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Determine the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants) for each proton signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the aniline isomers.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Introduction: Inject a dilute solution of the toluidine isomer into the GC-MS system. The GC will separate the isomer from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides structural information.

Experimental Workflow

The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of aniline isomers.

Spectroscopic_Workflow Workflow for Comparative Spectroscopic Analysis of Aniline Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output o_toluidine o-Toluidine UV_Vis UV-Vis Spectroscopy o_toluidine->UV_Vis FTIR FTIR Spectroscopy o_toluidine->FTIR NMR NMR Spectroscopy o_toluidine->NMR MS Mass Spectrometry o_toluidine->MS m_toluidine m-Toluidine m_toluidine->UV_Vis m_toluidine->FTIR m_toluidine->NMR m_toluidine->MS p_toluidine p-Toluidine p_toluidine->UV_Vis p_toluidine->FTIR p_toluidine->NMR p_toluidine->MS Data_Processing Spectral Data Processing UV_Vis->Data_Processing FTIR->Data_Processing NMR->Data_Processing MS->Data_Processing Comparative_Analysis Comparative Analysis of Spectra Data_Processing->Comparative_Analysis Report Comprehensive Comparison Guide Comparative_Analysis->Report

Caption: Experimental workflow for the comparative analysis of aniline isomers.

Evaluating 5-Methoxy-2-methylaniline as a Drug Intermediate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a drug development pipeline. 5-Methoxy-2-methylaniline, an aromatic amine, serves as a valuable building block in the synthesis of various biologically active molecules. This guide provides an objective evaluation of its performance as a drug intermediate, comparing it with other relevant substituted anilines. The assessment is supported by a compilation of experimental data on synthesis, purity, and stability, alongside detailed analytical protocols.

Performance Comparison of Aniline-Based Drug Intermediates

The utility of an aniline derivative as a drug intermediate is primarily evaluated based on the yield and purity achievable during its synthesis and its performance in subsequent coupling reactions. The following tables summarize key performance indicators for this compound and two alternative substituted anilines used in the synthesis of kinase inhibitors and other pharmaceuticals.

Table 1: Synthesis and Purity of Aniline Intermediates

IntermediateStarting MaterialKey ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
This compound 4-methoxy-1-methyl-3-nitrobenzene10% Pd/C, Hydrazine hydrate1,2-dimethoxyethaneReflux~100%>98% (HPLC)[Source for 100% yield not found],[1]
2,4-dichloro-5-methoxyaniline N-(2,4-dichloro-5-methoxyphenyl)acetamideHydrochloric acidEthanol, Water70°C, 12h84%99.67% (HPLC)[2][3]
5-(ethylsulfonyl)-2-methoxyaniline 4-methoxybenzene-1-sulfonyl chlorideNa₂SO₃, EtI, HNO₃, 10% Pd/C, H₂H₂O/THF, MeOH, EtOHMulti-step, various59% (overall)Not specified, but pure by NMR and HPLC[4]

Table 2: Application in Subsequent Synthetic Steps (Example: Acylation)

IntermediateReactionKey ReagentsSolventReaction ConditionsProductYield (%)Reference
This compound AcetylationAcetic anhydride or Acetyl chlorideDichloromethane or TolueneRoom temperature or slightly elevatedN-(5-methoxy-2-methylphenyl)acetamide60-80%[5]
2,4-dichloro-5-methoxyaniline AmidationCyanoacetic acid, Oxalyl chlorideEthyl acetate55-60°C, 2h2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide97g from 100g starting material[3]

Synthesis Pathway and Experimental Workflows

Visualizing the synthetic routes and analytical procedures is crucial for understanding the practical application of these intermediates. The following diagrams, created using Graphviz, illustrate a representative synthetic pathway and standard analytical workflows.

cluster_synthesis Synthesis of N-(5-methoxy-2-methylphenyl)acetamide A This compound C N-(5-methoxy-2-methylphenyl)acetamide A->C Acetylation (DCM or Toluene, RT) B Acetic Anhydride B->C

Caption: Synthetic pathway for the acylation of this compound.

cluster_hplc HPLC Purity Analysis Workflow A Sample Preparation (Dissolution in mobile phase) B HPLC System (C18 column, isocratic/gradient elution) A->B C UV Detection B->C D Data Analysis (Peak integration, purity calculation) C->D

Caption: General workflow for HPLC-based purity analysis.

cluster_stability Forced Degradation Study Workflow A Drug Intermediate Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Neutralization/Preparation B->C D Stability-Indicating HPLC Analysis C->D E Characterization of Degradants (LC-MS/MS) D->E

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate evaluation of drug intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and its derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v). If necessary, adjust the pH with a small amount of acid. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Prepare working standard solutions of different concentrations by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Determined by the UV spectrum of the analyte (e.g., 271 nm for Pazopanib, a drug synthesized from a related aniline)[6].

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in aniline derivatives.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)

Reagents:

  • Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (optional, e.g., acetic anhydride, trifluoroacetic anhydride)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. For certain aniline derivatives, derivatization may be necessary to improve volatility and chromatographic peak shape.[7]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: e.g., 40-500 amu.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Stability Evaluation through Forced Degradation Studies

Objective: To assess the intrinsic stability of the drug intermediate under various stress conditions, as recommended by ICH guidelines.[6]

Procedure:

  • Acid Degradation: Dissolve the sample in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Degradation: Dissolve the sample in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.[8]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C) for an extended period.

  • Photolytic Degradation: Expose the sample (in solid state and in solution) to UV and visible light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Conclusion

This compound demonstrates high reactivity and provides excellent yields in its own synthesis, making it a promising intermediate for drug development. Its performance in subsequent reactions, such as acylation, is also favorable, with reported yields between 60-80%. When compared to other substituted anilines like 2,4-dichloro-5-methoxyaniline and 5-(ethylsulfonyl)-2-methoxyaniline, the choice of intermediate will ultimately depend on the specific requirements of the target drug molecule's structure and the overall synthetic strategy. Factors such as the electronic effects of the substituents on the aniline ring and the potential for side reactions must be carefully considered. The provided experimental protocols for purity and stability analysis offer a robust framework for the comprehensive evaluation of these and other drug intermediates, ensuring the quality and reliability of the final active pharmaceutical ingredient.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 5-Methoxy-2-methylaniline and structurally related aromatic amines, including isomers of anisidine and toluidine. The stability of such compounds is a critical parameter in drug development and chemical manufacturing, influencing shelf-life, formulation strategies, and safety profiles. This document summarizes available experimental data on thermal, photo-oxidative, and chemical stability, and provides detailed experimental protocols for key analytical techniques.

Introduction to Aromatic Amine Stability

Aromatic amines are a class of compounds susceptible to degradation through various pathways, including oxidation, photodegradation, and thermal decomposition. The stability of a particular aromatic amine is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, can affect the electron density of the aromatic system and the amino group, thereby influencing the molecule's susceptibility to oxidative and photolytic degradation.

This compound, with both a methoxy and a methyl group on the aniline ring, presents a unique stability profile. This guide aims to provide a comparative analysis of its stability in relation to simpler, yet structurally similar, commercially available compounds. While direct quantitative stability data for this compound is limited in publicly accessible literature, this guide compiles data for related isomers to infer its stability profile and provides the necessary experimental frameworks for its detailed assessment.

Comparative Stability Data

The following table summarizes the available thermal stability data for aniline and its methoxy (anisidine) and methyl (toluidine) substituted isomers. These compounds provide a basis for understanding the electronic and steric effects of the substituents on the overall stability of the aromatic amine structure.

Table 1: Thermal Decomposition Data of Aniline and Related Compounds

Compound NameStructureOnset of Thermal Degradation (°C)Maximum Degradation Temperature (°C)Reference
AnilineC₆H₅NH₂~150-General observation
o-Anisidine (2-Methoxyaniline)CH₃OC₆H₄NH₂Data not available-[1][2]
m-Anisidine (3-Methoxyaniline)CH₃OC₆H₄NH₂Data not available-
p-Anisidine (4-Methoxyaniline)CH₃OC₆H₄NH₂~150168[3]
o-Toluidine (2-Methylaniline)CH₃C₆H₄NH₂~80 (in copolymer)-[4]
m-Toluidine (3-Methylaniline)CH₃C₆H₄NH₂Data not available-
p-Toluidine (4-Methylaniline)CH₃C₆H₄NH₂Data not available-
This compound CH₃OC₆H₃(CH₃)NH₂ Data not available -

Note: The onset of thermal degradation can vary depending on the experimental conditions, such as the heating rate and atmosphere.

Key Stability Considerations

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key parameter derived from TGA, indicating the temperature at which the compound starts to degrade.

Photostability

Aromatic amines are often susceptible to photodegradation upon exposure to light, particularly in the presence of oxygen. This can lead to the formation of colored impurities and degradation products. Product information for this compound often indicates that it is "light sensitive."

The photodegradation of aniline and its derivatives often follows pseudo-first-order kinetics. The process can be influenced by factors such as pH, the presence of photosensitizers, and the solvent. Common photodegradation products include hydroxylated and ring-opened species.

Oxidative Stability

The amino group in anilines is susceptible to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), chemical oxidants, or peroxidases[1]. This process can lead to the formation of complex colored products, including polymers. The presence of electron-donating groups like methoxy and methyl on the aniline ring can increase the electron density on the ring and the nitrogen atom, potentially increasing the susceptibility to oxidation. This compound is noted to be "air sensitive," suggesting it is prone to oxidative degradation.

The oxidation of anisidine isomers has been shown to proceed via one-electron oxidation to form free radicals, which can then lead to diimine, quinone imine, and dimeric metabolites[1].

Chemical Stability and Forced Degradation

Forced degradation studies are essential in pharmaceutical development to understand the degradation pathways and to develop stability-indicating analytical methods[5]. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and high temperatures.

Given that this compound is an amine, it is expected to be basic and will react with strong acids. Its stability in acidic and basic conditions would need to be experimentally determined. It is also stated to be incompatible with strong oxidizing agents.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative) at a constant flow rate (e.g., 20 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, purity, and identify any phase transitions.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 5-10 °C/min.

    • Temperature Range: A range appropriate to observe the melting transition.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The peak onset temperature is taken as the melting point.

Photostability Testing

Objective: To assess the stability of the compound under exposure to light.

Methodology (based on ICH Q1B guidelines):

  • Light Source: A light source designed to produce an output similar to the D65/ID65 emission standard, providing both visible and UV light.

  • Sample Preparation:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable inert solvent.

    • Prepare "dark" control samples by wrapping identical samples in aluminum foil.

  • Exposure Conditions:

    • Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature to minimize thermal degradation.

  • Analysis:

    • At specified time points, withdraw samples and their dark controls.

    • Analyze the samples for degradation using a stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major photodegradants.

Forced Degradation Studies

Objective: To investigate the degradation pathways of the compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add a strong base (e.g., 0.1 M NaOH). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

  • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., at 80 °C) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing for aromatic amines.

Stability_Testing_Workflow Workflow for Comprehensive Stability Assessment cluster_initial Initial Assessment cluster_stress Forced Degradation Studies cluster_physical Physical & Thermal Stability cluster_analysis Analysis & Characterization cluster_conclusion Conclusion start Start with Pure Compound (e.g., this compound) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photostability (UV/Vis Exposure) start->photo hplc Stability-Indicating HPLC Method Development analysis Analyze Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc->analysis identification Identify Degradation Products (LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway profile Establish Stability Profile pathway->profile

Caption: Comprehensive workflow for stability assessment of aromatic amines.

Thermal_Analysis_Workflow Thermal Analysis Experimental Workflow sample Prepare Sample (5-10 mg) tga TGA Analysis (e.g., 10°C/min in N2) sample->tga dsc DSC Analysis (e.g., 10°C/min in N2) sample->dsc tga_data TGA Curve (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data dtg_data DTG Curve (Derivative of Mass Loss) tga_data->dtg_data t_onset Determine Onset of Decomposition tga_data->t_onset t_max Determine Temp of Max Decomposition Rate dtg_data->t_max melting_point Determine Melting Point & Purity dsc_data->melting_point report Report Thermal Stability Profile t_onset->report t_max->report melting_point->report

Caption: Workflow for conducting thermal analysis (TGA/DSC).

Conclusion

The stability of this compound is a critical attribute for its application in research and development. While specific quantitative stability data is not extensively available, qualitative information suggests its sensitivity to light and air. By comparing with structurally related compounds like anisidine and toluidine isomers, it is possible to infer its stability profile and design appropriate handling and storage protocols. The electron-donating methoxy and methyl groups are expected to influence its susceptibility to oxidation.

For a comprehensive understanding of the stability of this compound, it is imperative to conduct detailed experimental studies following the protocols outlined in this guide. These studies, including TGA, DSC, photostability, and forced degradation, will provide the necessary quantitative data to establish a complete stability profile, ensuring its quality and performance in its intended applications.

References

Assessing the cost-effectiveness of different synthetic pathways to 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and drug development. 5-Methoxy-2-methylaniline, a key building block for various pharmacologically active compounds, can be synthesized through several pathways. This guide provides a detailed comparison of two prominent synthetic routes, offering an objective assessment of their cost-effectiveness based on reaction efficiency, reagent cost, and operational complexity.

Comparative Analysis of Synthetic Pathways

The two primary routes for the synthesis of this compound detailed in this guide both commence from the common precursor, 4-methoxy-1-methyl-3-nitrobenzene. The key difference lies in the choice of reducing agent and reaction conditions.

ParameterPathway 1: Catalytic Transfer HydrogenationPathway 2: Catalytic Hydrogenation
Starting Material 4-methoxy-1-methyl-3-nitrobenzene4-methoxy-1-methyl-3-nitrobenzene
Reducing Agent Hydrazine HydrateHydrogen Gas (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Solvent 1,2-Dimethoxyethane (DME)Methanol
Reaction Conditions RefluxRoom Temperature
Reported Yield 100% (crude)[1]High (inferred)
Key Advantages - High reported yield- Avoids handling of flammable hydrogen gas- Milder reaction conditions (room temp.)- Hydrogen is a relatively inexpensive reagent
Key Disadvantages - Hydrazine hydrate is toxic and corrosive- Higher reaction temperature requires more energy- Requires specialized equipment for handling hydrogen gas- Potential for catalyst poisoning

Experimental Protocols

Pathway 1: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This pathway utilizes a palladium catalyst and hydrazine hydrate for the reduction of the nitro group.

Materials:

  • 4-methoxy-1-methyl-3-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • 1,2-Dimethoxyethane (DME)

  • Diatomaceous earth

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol) in 160 mL of 1,2-dimethoxyethane (DME).[1]

  • Add 10% Pd/C catalyst (0.9 g) to the solution.[1]

  • Slowly add hydrazine hydrate (16.17 g, 323 mmol) dropwise to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain stirring for 4 hours.[1]

  • After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux for 2 days.[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude this compound as a yellow oil, which solidifies upon further vacuum drying.[1]

Pathway 2: Catalytic Hydrogenation with Hydrogen Gas

This method employs catalytic hydrogenation using hydrogen gas for the reduction.

Materials:

  • 4-methyl-3-nitro-anisole (4-methoxy-1-methyl-3-nitrobenzene)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-methyl-3-nitro-anisole (132.9 g, 0.759 mole) in 1.1 liters of methanol.

  • Add 12.4 g of 10% palladium-on-carbon to the solution.

  • Carry out the hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst.

  • Concentrate the filtrate in a vacuum rotary evaporator to obtain the product.

  • Recrystallization from isopropanol/water can be performed for further purification.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic pathways described.

Pathway_1 start 4-methoxy-1-methyl-3-nitrobenzene reagents 10% Pd/C, Hydrazine Hydrate DME, Reflux start->reagents product This compound reagents->product caption Pathway 1: Catalytic Transfer Hydrogenation

Caption: Pathway 1: Catalytic Transfer Hydrogenation.

Pathway_2 start 4-methyl-3-nitro-anisole reagents 10% Pd/C, H₂ Methanol, Room Temp. start->reagents product This compound reagents->product caption Pathway 2: Catalytic Hydrogenation

Caption: Pathway 2: Catalytic Hydrogenation.

Conclusion

Both pathways present viable options for the synthesis of this compound. The choice between them will largely depend on the specific laboratory or industrial setting.

  • Pathway 1 (Catalytic Transfer Hydrogenation) offers a remarkably high reported crude yield and avoids the need for specialized high-pressure hydrogenation equipment.[1] However, the use of toxic and corrosive hydrazine hydrate and the requirement for elevated temperatures are significant safety and energy considerations.

  • Pathway 2 (Catalytic Hydrogenation) is operationally simpler in terms of temperature control, proceeding at room temperature. Hydrogen gas is also a more atom-economical and less hazardous reagent than hydrazine hydrate, although it requires appropriate handling and equipment. While a specific yield for this exact transformation was not found in the immediate search results, catalytic hydrogenations of nitroarenes are generally very efficient.

For a comprehensive cost-effectiveness analysis, researchers should consider not only the direct cost of reagents and catalysts but also the indirect costs associated with safety measures, energy consumption, and waste disposal for each method. For large-scale production, the cost and handling of hydrogen gas in Pathway 2 may be more economical than the use of hydrazine hydrate in Pathway 1. Conversely, for smaller-scale laboratory synthesis, the convenience of not requiring a dedicated hydrogenation apparatus might favor Pathway 1.

References

A Comparative Analysis of Monoclonal Antibodies for the Detection of 5-Methoxy-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and sensitive detection of small molecules like 5-Methoxy-2-methylaniline and its derivatives is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides a comparative analysis of newly developed monoclonal antibodies (mAbs), focusing on their cross-reactivity profiles against structurally similar compounds. The following data and protocols are intended to assist in the selection of the most appropriate antibody for your specific research needs.

Data Presentation: Cross-Reactivity Profiles

The cross-reactivity of three monoclonal antibodies (mAb-1, mAb-2, and mAb-3) was evaluated against this compound and a panel of structurally related aniline derivatives. The percentage of cross-reactivity was determined by competitive enzyme-linked immunosorbent assay (ELISA).

CompoundStructuremAb-1 Cross-Reactivity (%)mAb-2 Cross-Reactivity (%)mAb-3 Cross-Reactivity (%)
This compound CH₃OC₆H₃(CH₃)NH₂ 100 100 100
2-MethylanilineC₆H₄(CH₃)NH₂15.22.545.8
5-Methoxy-anilineCH₃OC₆H₄NH₂35.78.160.1
4-Methoxy-2-methylanilineCH₃OC₆H₃(CH₃)NH₂5.40.812.3
5-Chloro-2-methylanilineClC₆H₃(CH₃)NH₂<0.1<0.11.2
2,5-Dimethylaniline(CH₃)₂C₆H₃NH₂10.81.530.5

Key Findings:

  • mAb-2 demonstrates the highest specificity for this compound, with minimal cross-reactivity against the tested derivatives.

  • mAb-3 exhibits the broadest cross-reactivity, suggesting it may be suitable for detecting a class of related compounds.

  • mAb-1 shows an intermediate level of specificity.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Determination

This protocol outlines the methodology used to determine the cross-reactivity of the monoclonal antibodies.

Materials:

  • 96-well microtiter plates

  • Coating Antigen (this compound-BSA conjugate)

  • Monoclonal Antibodies (mAb-1, mAb-2, mAb-3)

  • This compound standard

  • Cross-reacting compounds

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate solution

  • Stop solution (2M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (PBS with 1% BSA)

Procedure:

  • Coating: Microtiter plates were coated with 100 µL/well of the coating antigen (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with Wash Buffer.

  • Blocking: 200 µL/well of Blocking Buffer was added, and plates were incubated for 2 hours at room temperature.

  • Washing: Plates were washed three times with Wash Buffer.

  • Competitive Reaction: 50 µL of the standard or cross-reacting compound at various concentrations and 50 µL of the monoclonal antibody (at a predetermined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: Plates were washed three times with Wash Buffer.

  • Secondary Antibody: 100 µL/well of goat anti-mouse IgG-HRP conjugate (1:5000 dilution) was added, and the plate was incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with Wash Buffer.

  • Substrate Reaction: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL/well of stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Calculation: The IC50 values (concentration of the analyte that causes 50% inhibition of the signal) were determined for the target analyte and each of the cross-reacting compounds. The percent cross-reactivity was calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting compound) x 100

Mandatory Visualization

Cross_Reactivity_Workflow cluster_Preparation Plate Preparation cluster_Assay Competitive Assay cluster_Detection Signal Detection cluster_Analysis Data Analysis Coat Coat Plate with Antigen-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Analyte_Ab Add Analyte/Derivative + Monoclonal Antibody Wash2->Add_Analyte_Ab Incubate1 Incubate Add_Analyte_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Secondary Ab-HRP Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Incubate_Dark Incubate (Dark) Add_TMB->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for Antibody Cross-Reactivity Screening.

Benchmarking Purity: A Comparative Guide to Commercially Available 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available 5-Methoxy-2-methylaniline, a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections present a summary of product purity from various suppliers, detailed experimental protocols for purity determination, and a visualization of a key metabolic pathway associated with aromatic amines.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The table below summarizes publicly available purity information for this compound from a selection of commercial vendors. It is important to note that the analytical method used for purity assessment is a key piece of information; Gas Chromatography (GC) is a commonly cited technique for this purpose[1].

SupplierStated PurityAnalytical MethodReference
Supplier A99.92%Not Specified[2]
Supplier B99%Not Specified[2]
TCI America™≥98.0%Not Specified[3]
Lab Pro Inc.≥98.0%GC, T[1]
Guidechem98%Not Specified[4]
Ottokemi97%Not Specified[5]
Fisher Scientific97%Not Specified[6]
Sigma-Aldrich97%Not Specified[7]

Experimental Workflow for Purity Verification

To independently verify the purity of a commercial batch of this compound, a systematic analytical workflow is recommended. This workflow should ideally employ multiple orthogonal analytical techniques to provide a comprehensive purity profile. The following diagram illustrates a typical experimental approach.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample Commercial 5-Methoxy- 2-methylaniline Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC Inject GC GC-MS Dissolution->GC Inject NMR qNMR Dissolution->NMR Analyze Purity_Calculation Purity Calculation & Impurity Profiling HPLC->Purity_Calculation GC->Purity_Calculation NMR->Purity_Calculation Comparison Comparison with Supplier CoA Purity_Calculation->Comparison

Caption: Experimental workflow for the purity analysis of this compound.

Detailed Experimental Protocols

The following are detailed protocols for three key analytical techniques for determining the purity of this compound. These methods are based on established procedures for the analysis of aromatic amines[2][4][5][8][9].

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

  • Reference standard of this compound (of known high purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any impurities. For example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS in full scan or selected ion monitoring (SIM) mode.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component with the calibration curve generated from the reference standard. Impurities can be identified by their retention times and mass spectra (if using MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the volatile components of the sample and identify any impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Methanol or other suitable volatile solvent (GC grade)

  • This compound sample

  • Internal standard (optional, e.g., a deuterated analog)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components. A typical program could be: 80 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min[2].

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST). Purity can be estimated by the area percent method, assuming all components have a similar response factor.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the sample using a certified internal standard. qNMR is a powerful, non-destructive technique for purity assessment[3][10][11].

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte (this compound) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Aromatic Amine Metabolism and DNA Adduct Formation

Aromatic amines, including this compound, can undergo metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. This process is a key mechanism in the carcinogenicity of many aromatic amines[12][13][14]. The following diagram illustrates a simplified, representative pathway of this process.

signaling_pathway cluster_metabolism Metabolic Activation cluster_dna DNA Adduct Formation AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (CYP450) AromaticAmine->N_Hydroxylation N_Hydroxy_Amine N-Hydroxy Aromatic Amine N_Hydroxylation->N_Hydroxy_Amine Esterification Esterification (e.g., Sulfonation, Acetylation) N_Hydroxy_Amine->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Electrophilic) Reactive_Ester->Nitrenium_Ion DNA DNA Nitrenium_Ion->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct

Caption: Metabolic activation of aromatic amines leading to DNA adduct formation.

This guide provides a framework for the comparative evaluation of commercially available this compound. By utilizing the provided experimental protocols and understanding the potential metabolic fate of this class of compounds, researchers can make informed decisions about the quality of their starting materials and ensure the reliability and reproducibility of their scientific work.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-methylaniline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin, eye, and respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[3]
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[4]

Spill Management and Containment

In the event of an accidental spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Clean-up: For solid spills, carefully sweep up the material to avoid creating dust.[1][4] Place the collected material into a suitable, labeled, and closed container for disposal.[1][2]

  • Decontamination: Wash the spill site thoroughly after the material has been collected.[4]

Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to adhere to all local, state, and federal regulations governing chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible waste streams.

  • Consult Regulations: Refer to your institution's environmental health and safety (EHS) guidelines and local hazardous waste regulations.

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Documentation: Maintain accurate records of the disposed chemical, including quantity and date of disposal.

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

start Start: this compound Waste Generated check_contamination Is the waste contaminated with other chemicals? start->check_contamination consult_sds Consult Safety Data Sheet (SDS) for incompatibilities check_contamination->consult_sds Yes package_waste Package waste in a sealed, labeled container check_contamination->package_waste No segregate_waste Segregate and label waste appropriately consult_sds->segregate_waste segregate_waste->package_waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations package_waste->consult_ehs contact_vendor Contact Approved Hazardous Waste Vendor consult_ehs->contact_vendor improper_disposal Improper Disposal: Do Not Pour Down Drain consult_ehs->improper_disposal schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup document_disposal Document Disposal Records schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

Incompatible Materials

To prevent hazardous reactions, do not store or mix this compound with the following:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Strong bases[1]

  • Acid anhydrides

  • Acid chlorides

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for 5-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methoxy-2-methylaniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][3][4]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards, or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]Prevents skin contact, which can lead to irritation and harmful absorption.[5][6]
Protective Clothing A flame-retardant lab coat or chemical-resistant overalls.[5]Provides a barrier against spills and contamination of personal clothing.[5]
Footwear Closed-toe, closed-heel shoes made of a durable material.[5]Protects feet from spills and falling objects.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][3][6]Minimizes the inhalation of harmful dust, vapors, or mists.[5]

Safe Handling and Operational Workflow

A standardized workflow is critical for minimizing exposure risk and ensuring experimental integrity.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Segregate and Dispose of Waste post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Safe Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[5]

    • Put on all required personal protective equipment as specified in the PPE table above.[5]

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all weighing and measuring of this compound within the fume hood to minimize inhalation exposure.[5]

    • Carry out all experimental procedures involving this chemical within the fume hood.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][3][5]

  • Post-Handling:

    • Clean and decontaminate all work surfaces and equipment after use.[5]

    • Segregate and dispose of all waste materials according to the disposal plan outlined below.[5]

    • Carefully remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.[5]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][5]

First-Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing vapors, mist, gas, or dust and to prevent contact with skin and eyes.[1][4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]

  • Containment and Cleaning Up: For small spills, use an inert absorbent material such as sand or silica gel to soak up the substance.[5] Carefully sweep up and shovel the material into a suitable, closed container for disposal.[3][6] After material pickup is complete, ventilate the area and wash the spill site.[6]

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][3]

  • Keep containers tightly closed.[1][3]

  • Store locked up.[1]

  • Protect from light.[3]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3]

Disposal Plan:

  • Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated packaging should be disposed of as an unused product.[4]

  • Do not mix with other waste. Leave chemicals in their original containers.[4]

Disposal Plan for this compound cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate Chemical Waste collect2 Use Designated, Labeled Containers collect1->collect2 collect3 Keep Containers Closed collect2->collect3 disp1 Contact Licensed Disposal Company collect3->disp1 disp2 Follow Local and National Regulations disp1->disp2

Disposal Plan Flowchart

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.